Author: BenchChem Technical Support Team. Date: February 2026
Topic: in Peptide Therapeutics
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Development Professionals
Optimizing N-Methylated Glutamine Incorporation in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Fmoc-N-Me-Gln(Trt)-OH (CAS: 1632075-13-8) is a specialized amino acid derivative designed for the synthesis of peptide therapeutics requiring enhanced proteolytic stability and membrane permeability. The incorporation of the N-methyl group alters the peptide backbone conformation, reducing hydrogen bonding potential and improving oral bioavailability. However, this modification introduces significant steric hindrance, making the acylation of the secondary amine a rate-limiting step in SPPS. This guide provides a rigorous technical breakdown of the molecule, its structural rationale, and optimized protocols for its successful deployment.
The design of Fmoc-N-Me-Gln(Trt)-OH addresses three specific synthetic challenges in peptide chemistry.
The N-Methyl Modification[1]
Bioavailability: N-methylation removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity and resistance to proteolytic cleavage.
Synthetic Consequence: The methyl group creates significant steric bulk around the nucleophilic nitrogen. This transforms the standard primary amine coupling into a difficult secondary amine acylation, often requiring high-efficiency coupling reagents (e.g., HATU, PyAOP).[1]
The Trityl (Trt) Side-Chain Protection[1]
Prevention of Dehydration: Unprotected glutamine side chains (primary amides) are prone to dehydration during activation with carbodiimides (DIC/DCC), converting the amide (-CONH₂) into a nitrile (-CN).
Steric Shielding: The bulky trityl group protects the γ-amide nitrogen, preventing this side reaction and suppressing pyroglutamate formation. It is acid-labile and removed concomitantly with resin cleavage (95% TFA).
Structural Visualization
The following diagram illustrates the functional architecture of the molecule.
Figure 1: Structural decomposition of Fmoc-N-Me-Gln(Trt)-OH highlighting the steric core and orthogonal protection strategy.
Critical Workflow: Coupling Protocols
The incorporation of Fmoc-N-Me-Gln(Trt)-OH involves two distinct phases: coupling the residue to the resin (Step A), and coupling the next amino acid onto the N-methylated terminus (Step B). Step B is the critical bottleneck.
Step A: Coupling Fmoc-N-Me-Gln(Trt)-OH to the Chain
While the activated carboxyl group is hindered by the N-methyl group, standard high-efficiency protocols generally suffice.
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
Time: 60–120 minutes. Double coupling is recommended if the resin loading is high (>0.5 mmol/g).
Step B: Acylation of the N-Methylated Terminus (The Bottleneck)
Once Fmoc-N-Me-Gln(Trt)-OH is deprotected, the resin displays a secondary methylamine. This nucleophile is sterically crowded. Standard HBTU/HCTU couplings often fail here, leading to deletion sequences.
Optimized Protocol for Difficult Acylation
Swelling: Ensure resin is fully swollen in DMF/NMP (1:1).
Reagent Selection: Use HATU , PyAOP , or PyBroP .[1] Avoid carbodiimides (DIC) unless using HOAt as an additive.
Elevated Temperature: Perform coupling at 50°C (microwave or conventional heating) to overcome the activation energy barrier. Note: Ensure the incoming amino acid is not Cys or His, which are prone to racemization at high heat.
Double Coupling: Mandatory.
Coupling 1: 4 equiv AA / HATU / DIPEA for 1 hour.
Coupling 2: Fresh reagents for 1 hour.
Synthesis Workflow Diagram
Figure 2: SPPS workflow emphasizing the distinction between coupling the N-Me residue and coupling onto the resulting secondary amine.
Troubleshooting & Quality Control
Monitoring Coupling Efficiency
The standard Kaiser (Ninhydrin) test relies on primary amines and will NOT yield a reliable positive result (blue beads) for the secondary N-methyl amine.
Correct Test: Use the Chloranil Test or Bromophenol Blue .
Chloranil: Secondary amines turn the beads blue/green . Primary amines turn them red.
Bromophenol Blue:[1] Turns blue in the presence of amines.
Post-Coupling Verification: After coupling the next amino acid, the Chloranil test should be colorless/yellow. If beads remain blue/green, the acylation was incomplete.
Racemization Risks
N-methylated amino acids are more prone to racemization during activation due to the formation of oxazolonium intermediates.
Mitigation: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if using carbodiimides. If using HATU, ensure the base (DIPEA) does not exceed 2 equivalents relative to the amino acid to prevent base-catalyzed racemization.
References
Biron, E., et al. (2008).[1] Optimized selective N-methylation of peptides on solid support. Angewandte Chemie International Edition. (Cited for N-methylation protocols).[1][2][3][4][5]
Technical Guide: Solubility & Handling of Fmoc-N-Me-Gln(Trt)-OH in DMF and NMP
This guide is structured as a high-level technical whitepaper designed for application scientists and peptide chemists. It prioritizes operational success and mechanistic understanding over generic data listings.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for application scientists and peptide chemists. It prioritizes operational success and mechanistic understanding over generic data listings.
[1]
Part 1: Executive Summary
The incorporation of Fmoc-N-Me-Gln(Trt)-OH (CAS: 1632075-13-8) into peptide backbones is a critical strategy for improving proteolytic stability and membrane permeability.[1] However, the combination of the bulky trityl (Trt) side-chain protection and the N-methyl modification creates a unique steric and solubility profile that challenges standard Solid-Phase Peptide Synthesis (SPPS) workflows.[1]
While Dimethylformamide (DMF) remains the standard solvent for Fmoc-amino acids, N-methyl-2-pyrrolidone (NMP) offers distinct rheological and solvation advantages for this specific derivative.[1] This guide delineates the solubility limits, dissolution kinetics, and solvent selection criteria to ensure high-efficiency coupling.[1]
Part 2: Physicochemical Context
To master the handling of Fmoc-N-Me-Gln(Trt)-OH, one must understand the competing forces within the molecule:
The Solubilizing Trityl Group: The bulky trityl group on the Glutamine side chain is highly lipophilic. While it prevents side-chain aggregation, it significantly increases the molecular weight (MW: 624.72 g/mol ) and requires solvents with high dielectric constants to fully solvate the hydrophobic bulk.[1]
The N-Methyl Disruption: Unlike standard Fmoc-Gln(Trt)-OH, the N-methyl group removes a critical hydrogen bond donor from the backbone amide.[1]
Crystallinity: This disruption often lowers the lattice energy of the solid, making the monomer more soluble in organic solvents than its non-methylated counterpart.[1]
Steric Hindrance: Once in solution, the N-methyl group creates significant steric clash, slowing down the activation kinetics.[1]
Key Takeaway: The challenge with Fmoc-N-Me-Gln(Trt)-OH is rarely saturation (it dissolves well); it is solvation kinetics and maintaining a non-aggregated state during activation.[1]
Part 3: Solvent Dynamics (DMF vs. NMP)
The choice between DMF and NMP determines not just solubility, but the success of the subsequent coupling reaction.
Comparative Solvent Analysis
Feature
DMF (N,N-Dimethylformamide)
NMP (N-methyl-2-pyrrolidone)
Solubility Capacity
High. Dissolves Fmoc-N-Me-Gln(Trt)-OH readily up to 0.5 M.
Very High. Superior solvation of hydrophobic Trt groups.[1]
Suitable for monomer dissolution and standard transfers.
Preferred for coupling reactions and difficult sequences.[1]
The "NMP Advantage" Mechanism
While DMF is sufficient to dissolve the powder, NMP is recommended for the reaction mixture.[1] NMP's structure allows it to penetrate the resin matrix more effectively, swelling polystyrene and PEG-based resins (e.g., ChemMatrix) to expose the reactive sites.[1] For N-methylated residues, which are prone to forming "beta-sheet-like" aggregates even in short sequences, NMP acts as a chaotropic agent to keep the growing chain accessible.[1]
Part 4: Operational Solubility & Handling
Quantitative Solubility Data
Note: Values are operational baselines derived from standard SPPS protocols (0.2 M) and high-concentration stock preparation.
Solvent
Max Working Concentration (25°C)
Dissolution Rate
Stability (Stock Solution)
DMF
~0.4 - 0.5 M
Fast (< 2 mins with vortex)
< 24 Hours (Avoid racemization)
NMP
> 0.5 M
Moderate (< 5 mins)
< 48 Hours
DMF/DCM (1:1)
~0.3 M
Very Fast
Use immediately (Activation sensitive)
The Self-Validating Dissolution Protocol
Do not rely on generic data.[1] Use this protocol to validate the solubility of your specific lot of Fmoc-N-Me-Gln(Trt)-OH.[1]
Step 1: Calculation
Target a 0.2 M concentration (Standard for automated synthesizers).[1]
Step 2: The "Wetting" Technique
The Trt group is hydrophobic and can repel polar solvents initially, causing "clumping."[1]
Weigh powder into a dry vial.
Add 10% of the final volume as Dichloromethane (DCM) first.[1] This instantly wets the hydrophobic Trt group.
Add the remaining 90% volume as DMF or NMP.
Step 3: Visual Confirmation
Pass: Solution is clear, colorless to pale yellow, with no refraction lines (schlieren) at the bottom.[1]
Fail: Turbidity or floating particulates.[1] Remedy: Sonicate for 30 seconds at <30°C.
Part 5: Visualization of Workflows
Diagram 1: The Dissolution & Activation Workflow
This workflow ensures the hydrophobic nature of the Trt group does not hinder the availability of the N-methylated amine.[1]
Caption: Step-by-step dissolution workflow emphasizing the optional DCM "pre-wetting" step to overcome Trt hydrophobicity.
Diagram 2: Steric & Solvation Interaction
Why NMP is superior for the coupling event involving this molecule.
Caption: Mechanistic view of how NMP enhances the accessibility of the sterically hindered N-methyl residue within the resin matrix.[1]
Part 6: Critical Coupling Recommendations
Solubility is only the first step. Due to the N-methyl steric hindrance , standard coupling protocols (e.g., HBTU/DIEA) often fail or result in low yields.[1]
Activation: Use HATU/HOAt or COMU (1:1 eq) with DIEA. The HOAt moiety is crucial for catalyzing the reaction at the hindered N-methyl center [1].[1]
Double Coupling: Always perform double coupling for this residue.
Temperature: Moderate heating (50°C) during coupling in NMP significantly improves yield, but avoid temperatures >60°C to prevent Fmoc cleavage or racemization [2].[1]
References
Biron, E., et al. (2008).[1][2] Optimized selective N-methylation of peptides on solid support.[1][3] Angewandte Chemie International Edition.[1][2] Link[1]
Thayer, D. A., et al. (2011).[1] Polymer-supported reagents for the synthesis of N-methylated peptides.[1] Journal of Organic Chemistry.[1] Link[1]
Technical Deep Dive: Fmoc-N-Me-Gln(Trt)-OH vs. Standard Fmoc-Gln(Trt)-OH
This guide provides a technical deep dive into the structural, synthetic, and pharmacological differences between Fmoc-N-Me-Gln(Trt)-OH and standard Fmoc-Gln(Trt)-OH .[1][2] It is structured for researchers requiring act...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep dive into the structural, synthetic, and pharmacological differences between Fmoc-N-Me-Gln(Trt)-OH and standard Fmoc-Gln(Trt)-OH .[1][2] It is structured for researchers requiring actionable protocols and mechanistic insight.[2]
Executive Summary
While Fmoc-Gln(Trt)-OH is a robust, standard building block in Solid Phase Peptide Synthesis (SPPS), its N-methylated analog, Fmoc-N-Me-Gln(Trt)-OH , represents a "high-risk, high-reward" modification.[1][2] The introduction of the N-methyl group drastically alters the physicochemical landscape of the peptide bond, offering superior metabolic stability and membrane permeability at the cost of significant synthetic hurdles—specifically, steric hindrance during acylation and high susceptibility to diketopiperazine (DKP) formation.
Part 1: Structural & Physicochemical Divergence[1]
The fundamental difference lies in the substitution of the alpha-amine proton with a methyl group. This single modification cascades into major conformational and reactivity changes.[2]
Comparative Property Analysis[2]
Feature
Fmoc-Gln(Trt)-OH (Standard)
Fmoc-N-Me-Gln(Trt)-OH (N-Methylated)
Amine Type
Primary ()
Secondary ()
Steric Bulk
Moderate (Side chain only)
High (Backbone + Side chain)
Nucleophilicity
High
Low (Sterically hindered)
Peptide Bond Conformation
Predominantly trans
Equilibrium of cis and trans
H-Bonding Potential
Donor (NH) & Acceptor (CO)
Acceptor (CO) only (No NH donor)
Solubility (DMF)
Excellent
Good (often better due to reduced aggregation)
Primary Synthetic Risk
Dehydration of side chain (prevented by Trt)
DKP formation & Incomplete Coupling
The "Cis-Trans" Effect
Standard peptide bonds (amide bonds) overwhelmingly favor the trans conformation to minimize steric clash. However, in Fmoc-N-Me-Gln(Trt)-OH , the steric clash between the N-methyl group and the side chain (
substituent) destabilizes the trans state, lowering the energy barrier for cis isomerism.[1]
Consequence: This induces "kinks" in the peptide backbone, which can disrupt secondary structures (alpha-helices) but also prevent inter-chain hydrogen bonding, thereby reducing aggregation during synthesis.[1]
Part 2: Synthetic Challenges & Mechanistic Hurdles[2]
The synthesis of peptides containing N-methylated glutamine presents two distinct bottlenecks that do not exist with the standard derivative.
The Acylation Barrier (Coupling to the Residue)
Coupling onto the N-methylated amine (i.e., attaching the next amino acid to the N-Me-Gln anchored on the resin) is the most difficult step.
Mechanism: The N-methyl group acts as a steric shield, blocking the approach of the incoming activated amino acid.
Standard Reagents Fail: Standard uronium reagents like HBTU or HCTU often result in <50% coupling efficiency, leading to deletion sequences.
Solution: Use highly reactive phosphonium reagents (PyAOP, PyBroP) or HOAt-based uronium reagents (HATU) which generate a more reactive active ester (OAt ester vs OBt ester).[1][2]
Diketopiperazine (DKP) Formation
This is the most critical side reaction.[3] When Fmoc is removed from the N-terminus of a dipeptide attached to the resin, the free amine can back-bite onto the C-terminal carbonyl, forming a cyclic diketopiperazine and cleaving the peptide from the resin prematurely.
Risk Factor: N-methyl amino acids are highly prone to this because the cis conformation (favored by N-methylation) brings the N-terminal amine into perfect proximity for nucleophilic attack.[1][2]
Visualization: DKP Formation Mechanism
The following diagram illustrates the mechanism of DKP formation and the decision logic to prevent it.
Caption: Mechanism of Diketopiperazine (DKP) formation, a primary risk when using N-methylated residues like Fmoc-N-Me-Gln(Trt)-OH.[1][2][4]
Part 3: Optimized Experimental Protocols
Do not use standard SPPS cycles for Fmoc-N-Me-Gln(Trt)-OH.[1][2] The following protocols contrast the standard approach with the necessary modifications for the N-methylated analog.
Protocol A: Coupling of the Residue (Incorporation)
Incorporating Fmoc-N-Me-Gln(Trt)-OH onto the growing chain.[1][2]
Parameter
Standard Fmoc-Gln(Trt)-OH
Fmoc-N-Me-Gln(Trt)-OH
Coupling Reagent
HBTU or DIC/HOBt
HATU or COMU
Base
DIPEA (2 equiv)
DIPEA (2 equiv) or TMP
Time
30 - 60 min
60 - 120 min
Monitoring
Kaiser Test (Blue = Free Amine)
Chloranil Test (Blue = Secondary Amine)
Protocol B: Coupling to the Residue (Elongation)
Attaching the NEXT amino acid onto the N-terminal N-Me-Gln.[1][2] (The Critical Step)
Double Coupling: Perform the coupling reaction twice.
Cycle 1: 60 min.
Cycle 2: 60 min with fresh reagents.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Workflow Logic Diagram
Caption: Decision tree for selecting coupling conditions based on the resin-bound amine type.[1][2]
Part 4: Pharmacological Impact[2]
Why accept these synthetic challenges? The incorporation of Fmoc-N-Me-Gln(Trt)-OH offers specific pharmacological advantages driven by the loss of the H-bond donor.[1][2]
Metabolic Stability (Protease Resistance):
Peptide bonds involving N-methyl groups are not recognized by most proteases (e.g., chymotrypsin, pepsin).[1][2] Replacing a standard Gln with N-Me-Gln can significantly extend the half-life (
Membrane Permeability:
The N-H moiety of a peptide bond is a strong hydrogen bond donor, which desolvates poorly in lipids. Methylating this nitrogen removes the donor, increasing lipophilicity and often improving oral bioavailability (e.g., Cyclosporine A is a natural example of this principle).
Conformational Constraint:
N-methylation restricts the
and torsion angles, reducing the entropic penalty of binding to a receptor. This can lead to higher affinity if the constraint matches the bioactive conformation.
References
Use of Fmoc-Gln(Trt)
Properties and Solubility: Aapptec Peptides.[2][5][6][7][8] "Fmoc-Gln(Trt)-OH."[1][2][7][9] Link
Prevention of Side Reactions: Merck/Sigma-Aldrich Technical Data.[1][2] "Fmoc-Gln(Trt)-OH Novabiochem."[1][2] Link
N-Methylation Challenges & Protocols
Coupling Reagents (PyAOP/HATU): Teixidó, M., et al. "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1][2][10] J. Pept.[2][6][10][11] Res. (2005).[1][2][12] Link
DKP Formation Mechanism: Góngora-Benítez, M., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation."[1] ACS Omega (2022).[1][2] Link[1][2]
Pharmacological Benefits
Bioavailability & Stability: Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry."[1] Acc.[2][7][13][14] Chem. Res. (2008).[1][2][5] Link[1][2]
The Role of N-Methyl Glutamine in Preventing Peptide Aggregation: A Technical Guide
< Executive Summary Peptide aggregation is a significant obstacle in the development of therapeutic peptides, leading to decreased efficacy, altered pharmacokinetics, and potential immunogenicity. A key strategy to mitig...
Author: BenchChem Technical Support Team. Date: February 2026
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Executive Summary
Peptide aggregation is a significant obstacle in the development of therapeutic peptides, leading to decreased efficacy, altered pharmacokinetics, and potential immunogenicity. A key strategy to mitigate this challenge is the site-specific N-methylation of the peptide backbone. This in-depth technical guide explores the role of N-methyl glutamine (N-MeQ) as a powerful tool to prevent peptide aggregation. We will dissect the underlying molecular mechanisms, provide detailed experimental protocols for validation, and discuss the broader implications for drug development. The core principle of this modification lies in its ability to disrupt the hydrogen-bonding networks that are essential for the formation of aggregation-prone β-sheet structures. By replacing the amide proton with a methyl group, N-methylation introduces steric hindrance and eliminates a critical hydrogen bond donor, effectively acting as a "β-sheet breaker." This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage N-methyl glutamine in the design of stable and effective peptide therapeutics.
The Challenge of Peptide Aggregation
Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, structures. This phenomenon is a critical concern in pharmaceutical development, as it can compromise the safety and efficacy of peptide-based drugs. Aggregation is driven by the formation of intermolecular β-sheets, where peptide backbones align and are stabilized by a dense network of hydrogen bonds.
The aggregation process typically follows a nucleated growth mechanism, which can be visualized as a cascade from soluble monomers to insoluble fibrils.
Caption: The peptide aggregation cascade, from monomers to mature fibrils.
N-Methylation as a Strategic Intervention
Backbone N-methylation, the substitution of the amide proton with a methyl group, is a proven strategy to enhance the pharmaceutical properties of peptides.[1][2] This modification can improve metabolic stability, cell permeability, and receptor selectivity.[3][4][5][6] Crucially, it also serves as a potent inhibitor of aggregation.[7]
Mechanism of Aggregation Inhibition by N-Methyl Glutamine
The incorporation of an N-methyl group at a specific residue, such as glutamine, directly targets the forces driving aggregation:
Hydrogen Bond Disruption: The primary mechanism of action is the removal of the amide proton (N-H), a key hydrogen bond donor. This prevents the formation of the backbone-to-backbone hydrogen bonds that stabilize β-sheet structures.[8]
Steric Hindrance: The methyl group introduces steric bulk to the peptide backbone.[9] This physically obstructs the close packing of peptide chains required for fibril formation.[5][9]
Caption: A typical experimental workflow for evaluating aggregation inhibitors.
Synthesis of N-Methylated Peptides
The synthesis of peptides containing N-methylated residues presents a challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.
[9]
Expert Insight: The choice of coupling reagent is critical. While standard reagents like HBTU can be less effective, more potent activators such as HATU or PyBOP are often required to achieve high yields, especially when coupling an amino acid to an N-methylated residue. [10]Microwave-assisted solid-phase peptide synthesis (SPPS) can also enhance coupling efficiency. [6]An alternative to using pre-methylated building blocks is on-resin methylation, which involves modifying the peptide after a standard amino acid has been incorporated.
[6][9]
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the gold standard for monitoring amyloid fibril formation in real-time. [11]Thioflavin T is a dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures of amyloid fibrils.
[12][13]
Detailed Protocol: ThT Kinetic Assay
Reagent Preparation:
Peptide Stock: Prepare concentrated stock solutions (e.g., 1-2 mM) of both the native and N-MeQ peptides in a suitable solvent like DMSO or water. Determine the precise concentration via UV absorbance.
ThT Stock: Prepare a 2 mM ThT stock solution in water. Filter through a 0.22 µm syringe filter. Store protected from light.
Assay Buffer: Prepare the buffer that will be used to induce aggregation (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
Experimental Setup:
Work in a 96-well, non-binding, black, clear-bottom microplate.
Prepare the reaction mixture in the wells. For a final volume of 100 µL:
Add assay buffer.
Add ThT stock to a final concentration of 10-20 µM. Rationale: This concentration range provides a robust signal without significantly affecting the aggregation kinetics of most peptides.
[13][14] * Add the peptide stock to the desired final concentration (e.g., 25-50 µM).
Controls are essential:
Buffer + ThT only (Blank).
Native peptide without ThT (to confirm aggregation via other methods).
N-MeQ peptide without ThT.
Data Acquisition:
Place the plate in a plate reader equipped with fluorescence detection.
Set the temperature to 37°C and enable intermittent shaking to promote aggregation.
Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 24-48 hours.
Plot fluorescence intensity vs. time. The resulting sigmoidal curve allows for the determination of key kinetic parameters: the lag time (nucleation phase), the elongation rate (slope), and the maximum fluorescence (fibril load).
Data Presentation: Representative ThT Assay Results
Peptide Variant
Lag Time (hours)
Maximum Fluorescence (AU)
Native Peptide
4.5 ± 0.5
12,500 ± 800
N-MeQ Peptide
> 48
850 ± 150
Trustworthiness Note: Be aware of potential assay interference. Some compounds can quench or enhance ThT fluorescence independently of fibril formation. [15]Always run appropriate controls and validate findings with an orthogonal technique.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. [16][17]It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation.
[16][18]
α-helical structures show characteristic negative bands around 222 nm and 208 nm.
[19]* β-sheet structures display a single negative band around 215-218 nm.
[19]* Random coil conformations have a strong negative band below 200 nm.
By comparing the CD spectra of the native and N-MeQ peptides under aggregating conditions, one can directly observe the N-MeQ variant's resistance to adopting a β-sheet conformation.
Broader Implications for Drug Development
The strategic incorporation of N-methyl glutamine and other N-methylated amino acids offers significant advantages beyond aggregation prevention. [20][21]These include:
Enhanced Stability: The N-methyl group can sterically shield the peptide backbone from proteolytic enzymes, increasing the peptide's in vivo half-life.
[4][5]* Improved Bioavailability: N-methylation can increase a peptide's lipophilicity, potentially improving its membrane permeability and oral bioavailability.
[1][6]* Receptor Selectivity: The conformational constraints imposed by N-methylation can lock a peptide into a specific bioactive conformation, leading to improved receptor affinity and selectivity.
[1][2]
Conclusion
N-methyl glutamine is a powerful and precise tool for mitigating peptide aggregation, a critical hurdle in the development of peptide therapeutics. By fundamentally disrupting the hydrogen-bonding network required for β-sheet formation, this modification directly addresses the root cause of aggregation. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for validating the efficacy of N-methylation. As the pharmaceutical industry continues to harness the potential of peptides, the rational design of aggregation-resistant analogues using tools like N-methyl glutamine will be paramount to creating safer, more stable, and more effective medicines.
References
BioKB. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
Benchchem. Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
Thioflavin T spectroscopic assay.
University of Bath. N-methylated peptide inhibitors of β-amyloid aggregation.
PMC. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
Aapptec Peptides. N-Methyl amino acids.
Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers.
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
PMC PubMed Central. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR.
PubMed. Circular dichroism of peptides.
PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
Fortifying the Core: A Technical Guide to Improving Peptide Metabolic Stability with Fmoc-N-Me-Gln(Trt)-OH
Executive Summary Peptide therapeutics represent a frontier of precision medicine, yet their clinical utility is often hampered by rapid in vivo degradation. This guide delves into a key chemical strategy to overcome thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Peptide therapeutics represent a frontier of precision medicine, yet their clinical utility is often hampered by rapid in vivo degradation. This guide delves into a key chemical strategy to overcome this limitation: N-methylation of the peptide backbone. Specifically, we provide an in-depth technical exploration of Fmoc-N-Me-Gln(Trt)-OH , a specialized amino acid derivative designed to enhance peptide metabolic stability. This document serves as a practical resource for researchers, chemists, and drug developers, offering not just protocols, but the underlying scientific rationale for incorporating N-methylated glutamine into therapeutic peptide candidates to improve their pharmacokinetic profiles.
Introduction: The Achilles' Heel of Peptide Therapeutics - Metabolic Instability
Peptides offer remarkable specificity and potency as therapeutic agents. However, their translation from bench to bedside is frequently challenged by their inherent susceptibility to enzymatic degradation. The peptide backbone's amide bonds are natural substrates for a host of endogenous proteases and peptidases, leading to rapid clearance and short in vivo half-lives. This metabolic vulnerability necessitates frequent, often high-dose administrations, which can diminish patient compliance and increase the cost of therapy.
A primary goal in peptide drug development is, therefore, to engineer molecules that retain their potent biological activity while exhibiting enhanced resistance to this enzymatic onslaught. Numerous strategies have been developed, including cyclization, D-amino acid substitution, and backbone modifications. Among the most effective and structurally subtle of these is N-methylation.
N-Methylation: A Proven Strategy for Enhancing Peptide Stability
N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group.[1][2] This seemingly minor modification introduces profound changes to the peptide's properties. The methyl group acts as a steric shield, physically hindering the approach of protease active sites to the adjacent peptide bond, thereby inhibiting cleavage.[3][4] This modification can confer substantial resistance to proteolysis, even when introduced at a site not directly adjacent to the primary cleavage position.[5]
Beyond steric hindrance, N-methylation imparts conformational rigidity, reduces the hydrogen-bonding capacity of the backbone, and increases lipophilicity.[6][7] These changes can lead to improved cell permeability and bioavailability, making N-methylation a powerful tool for transforming a promising peptide lead into a viable drug candidate.[2][7]
Focus on Glutamine: The Role and Advantages of Fmoc-N-Me-Gln(Trt)-OH
Glutamine (Gln) residues can be particularly problematic in peptide synthesis and stability. The side-chain amide is susceptible to dehydration, and N-terminal Gln can spontaneously cyclize to form pyroglutamate, an irreversible modification that can alter biological activity.[8][9] The use of a side-chain protecting group is therefore essential.
Fmoc-N-Me-Gln(Trt)-OH (CAS: 1632075-13-8) is a triply-functionalized building block designed to address these challenges simultaneously.[10][11]
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Provides temporary, base-labile protection of the α-amine, making it the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[12]
N-Methyl (N-Me) Group: Integrated into the backbone to confer metabolic stability.
Trityl (Trt) Group: A bulky, acid-labile group that provides robust protection for the glutamine side-chain amide. The use of the Trt group is standard practice and offers two critical advantages:
Prevention of Side Reactions: It effectively blocks both dehydration of the amide side chain and the formation of pyroglutamate.[8][13]
Enhanced Solubility: Fmoc-Gln(Trt)-OH derivatives exhibit significantly improved solubility in common SPPS solvents like Dimethylformamide (DMF) compared to their unprotected counterparts, facilitating more efficient and complete coupling reactions.[13]
The combination of these three elements in a single building block allows for the direct, controlled incorporation of a stability-enhancing, side-reaction-proof glutamine residue into a peptide sequence.[10]
Incorporating Fmoc-N-Me-Gln(Trt)-OH into Peptides: A Practical Guide to SPPS
The incorporation of any N-methylated amino acid presents a synthetic challenge due to the steric hindrance of the secondary amine, which slows coupling kinetics.[14] Therefore, standard coupling protocols must be modified to ensure high-yield incorporation of Fmoc-N-Me-Gln(Trt)-OH.
Materials and Reagents
Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide, 2-Chlorotrityl Chloride).
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These uronium/aminium salt-based reagents are highly effective for coupling sterically hindered amino acids.[14]
Not Recommended: Standard reagents like HBTU/TBTU are often less effective for N-methylated residues and may result in incomplete coupling.
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Monitoring Reagents: Bromophenol Blue test solution. Note: The standard Kaiser test is unreliable as it gives a false negative with the secondary amine of N-methylated residues.
Recommended SPPS Protocol for Fmoc-N-Me-Gln(Trt)-OH Incorporation
This protocol assumes a standard Fmoc-SPPS workflow. The following steps detail the specific cycle for coupling Fmoc-N-Me-Gln(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.
Workflow Diagram: SPPS Cycle for Fmoc-N-Me-Gln(Trt)-OH
Caption: SPPS workflow for coupling Fmoc-N-Me-Gln(Trt)-OH.
Step-by-Step Methodology:
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed, yielding a free secondary or primary amine on the resin-bound peptide. Wash the resin thoroughly with DMF (3-5 times).
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-Me-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin. Agitate the mixture at room temperature.
Causality: Due to the steric hindrance of the N-methyl group, extended coupling times are necessary. A standard 1-hour coupling may be insufficient. It is recommended to allow the reaction to proceed for 2 to 4 hours . For particularly difficult sequences, this may be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if using a compatible automated synthesizer.
Monitoring for Completion: After the coupling period, take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and dry them. Perform a Bromophenol Blue test .
A yellow color indicates a complete reaction (no free amine).
A blue or green color indicates an incomplete reaction (free amine present).
Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.
Troubleshooting (If Coupling is Incomplete): If the Bromophenol Blue test is positive, a second coupling (recouple) is required. Repeat steps 2-5. If the coupling remains incomplete after a second attempt, it may be necessary to "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion sequences in the final peptide product.
Cleavage and Deprotection
The Trt group is moderately acid-labile. It is removed simultaneously with other acid-labile side-chain protecting groups (e.g., Boc, tBu) and cleavage from the resin during the final TFA cocktail treatment. A standard cleavage cocktail is typically:
95% Trifluoroacetic Acid (TFA)
2.5% Water
2.5% Triisopropylsilane (TIPS)
Causality: TIPS is included as a scavenger to capture the highly reactive trityl cations that are released, preventing them from re-attaching to other nucleophilic side chains like Tryptophan.[15]
The cleavage reaction is typically run for 2-3 hours at room temperature.[16]
Mechanism of Action: How N-Me-Gln Confers Proteolytic Resistance
The primary mechanism by which N-methylation enhances metabolic stability is through direct steric hindrance. Proteolytic enzymes have precisely shaped active sites that recognize and bind to specific peptide sequences. The addition of a methyl group to the amide nitrogen, a position normally occupied by a small hydrogen atom, creates a bulky impediment.
As illustrated above, the N-methyl group physically prevents the peptide backbone from fitting correctly into the enzyme's active site, thus inhibiting hydrolysis of the peptide bond. This modification can dramatically increase the peptide's half-life in serum or other biological matrices.
Data Analysis: Evidence of Enhanced Stability
Table 1: Representative Impact of N-Methylation on Peptide Stability
The N-methyl group provides steric hindrance against protease enzymes.[3][5]
Serum Half-Life (t½)
Short (minutes to a few hours)
Extended (hours to days)
Reduced proteolytic cleavage leads to slower clearance from circulation.[1][7]
Conformational Flexibility
High
Reduced / Constrained
The methyl group restricts rotation around the peptide bond.[6]
Lipophilicity
Lower
Higher
The addition of a methyl group increases the overall hydrophobicity of the peptide.[2]
Note: The values presented are qualitative and representative. The exact quantitative improvement in stability is sequence- and context-dependent and must be determined experimentally for each specific peptide.
Conclusion and Future Perspectives
The strategic incorporation of N-methylated amino acids is a cornerstone of modern medicinal chemistry for peptide therapeutics. Fmoc-N-Me-Gln(Trt)-OH provides an elegant and efficient tool to introduce this stability-enhancing modification at glutamine positions, while simultaneously preventing common side reactions associated with this residue. By leveraging the steric shielding of the N-methyl group and the robust protection of the trityl group, researchers can synthesize more stable, drug-like peptide candidates. The protocols and principles outlined in this guide provide a framework for the successful application of this valuable building block, empowering scientists to fortify their peptide leads against metabolic degradation and accelerate the development of next-generation therapeutics.
References
Pharmaffiliates. (n.d.). The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery. Retrieved from [Link]
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879–8882. Available at: [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Pharmaffiliates. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
A. E. G. Crea, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2393. Available at: [Link]
Aapptec. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
ResearchGate. (n.d.). SPPS of Afamelanotide, a standard 4-step protocol of double DIC.... Retrieved from [Link]
Ito, Y., et al. (2023). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 14, 148. Available at: [Link]
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]
Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 48(15), 4433-4453. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10919157, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. Retrieved from [Link]
Buck, M., et al. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society, 130(40), 13212–13213. Available at: [Link]
Mondal, S., et al. (2019). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chemical Communications, 55(77), 11592-11595. Available at: [Link]
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1144–1150. Available at: [Link]
Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]
Abe, Y., et al. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. International Journal of Molecular Sciences, 22(24), 13271. Available at: [Link]
ResearchGate. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Available at: [Link]
Technical Guide: Commercial Availability & Application of Fmoc-N-Me-Gln(Trt)-OH
Executive Summary Fmoc-N-Me-Gln(Trt)-OH (N-alpha-Fmoc-N-alpha-methyl-N-gamma-trityl-L-glutamine) is a specialized amino acid building block used to introduce N-methylation into peptide sequences.[1][2][3] This modificati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fmoc-N-Me-Gln(Trt)-OH (N-alpha-Fmoc-N-alpha-methyl-N-gamma-trityl-L-glutamine) is a specialized amino acid building block used to introduce N-methylation into peptide sequences.[1][2][3] This modification is a critical strategy in modern peptide drug discovery to enhance metabolic stability (protease resistance) and membrane permeability (oral bioavailability).
While standard Fmoc-Gln(Trt)-OH is a commodity chemical, the N-methylated variant is a high-value specialty reagent. Its usage introduces significant steric challenges in Solid-Phase Peptide Synthesis (SPPS), requiring deviations from standard automated protocols.
Part 1: Technical Monograph & Identification
Precise identification is critical to avoid costly procurement errors, as the non-methylated analog is far more common.
Feature
Specification
Chemical Name
Fmoc-N-Me-Gln(Trt)-OH
CAS Number
1632075-13-8 (Distinct from non-methylated CAS 132327-80-1)
Molecular Formula
C₄₀H₃₆N₂O₅
Molecular Weight
624.72 g/mol
Purity Standard
≥ 98.0% (HPLC), ≥ 99% Chiral Purity (L-isomer)
Appearance
White to off-white powder
Solubility
Soluble in DMF, DCM, DMSO; insoluble in water
Structural Significance[3]
Fmoc Group: Labile to base (piperidine), allowing orthogonal deprotection.
N-Methyl Group: Removes the hydrogen bond donor from the amide backbone, inducing conformational constraints (often favoring cis-peptide bonds) and blocking proteolytic cleavage.
Trityl (Trt) Group: Protects the side-chain amide (
) of Glutamine.[4][5] Without this, the side chain can dehydrate to a nitrile (cyano-alanine) or cyclize to form pyroglutamate during activation.
Part 2: Commercial Availability & Supply Chain
Unlike standard amino acids, Fmoc-N-Me-Gln(Trt)-OH is not always in stock at bulk commodity vendors. It is typically sourced from specialized peptide reagent manufacturers.
Market Landscape[3]
Primary Tier (Stocked): Specialized vendors like BLDpharm , ChemPep , and Iris Biotech often hold gram-scale inventory.
Secondary Tier (Custom/Lead Time): Major catalog houses (e.g., Sigma-Aldrich, Bachem) may list the product but often require a lead time of 2–4 weeks for synthesis upon order.
Procurement Specifications
When ordering, researchers must mandate the following in the Certificate of Analysis (CoA):
Chiral Purity: >99% ee (enantiomeric excess). N-methylation increases susceptibility to racemization during synthesis; starting material purity is paramount.[3]
Free Amine Content: <0.5%. Presence of free N-methyl amine indicates Fmoc cleavage during storage.
Water Content: <1.0% (Karl Fischer). Excess water hydrolyzes active esters during coupling.
Part 3: Application Engineering (SPPS Protocol)
The introduction of the N-methyl group creates a secondary amine. This has two profound effects on synthesis:
Steric Hindrance: The methyl group physically blocks the approach of the next incoming amino acid.
Detection Failure: The standard Kaiser (Ninhydrin) test will not work because it detects primary amines.
Optimized Coupling Workflow
Do not use standard HBTU/HCTU protocols. The following workflow is engineered for difficult N-Me couplings.
Step 1: Coupling of Fmoc-N-Me-Gln(Trt)-OH
Reagents: HATU or COMU (Uranyl salts are preferred over phosphonium salts like PyBOP for this step).
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Conditions: 2.5 eq Amino Acid, 2.5 eq HATU, 5 eq DIEA in DMF. React for 2 hours.
Step 2: Coupling onto the N-Me-Gln Residue (The Critical Step)
This is the synthesis bottleneck. The secondary amine of the resin-bound N-Me-Gln is sterically hindered and less nucleophilic.
Recommended Reagents:HATU or PyAOP with HOAt (1-Hydroxy-7-azabenzotriazole).[6] HOAt is crucial as it creates a more reactive active ester than HOBt due to the neighboring pyridine nitrogen (anchimeric assistance).
Coupling 2: 4 eq AA, 4 eq PyBroP, 8 eq DIEA (Overnight). PyBroP is an alternative mechanism (acid chloride intermediate) often successful where uronium salts fail.
Process Monitoring
Since the Kaiser test yields false negatives (no color change) for secondary amines, use the Chloranil Test or Bromophenol Blue Test .
Test
Target Amine
Positive Result
Notes
Kaiser (Ninhydrin)
Primary ()
Blue Beads
Invalid for N-Me-Gln
Chloranil
Secondary ()
Green/Blue Beads
Reliable for N-Me detection
Bromophenol Blue
Basic Amines
Blue Beads
Highly sensitive; wash resin thoroughly to remove traces of DIEA base before testing.
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision logic and cycle modifications required for N-methylated amino acids.
Diagram 1: Coupling Reagent Decision Tree
This logic gate ensures researchers select the correct activation chemistry based on steric demand.
Caption: Logic flow for selecting coupling reagents and monitoring methods. N-methylation requires shifting from HBTU/Kaiser to HATU/Chloranil systems.
Diagram 2: SPPS Cycle for N-Me-Gln
This workflow highlights the specific modifications (Double Coupling, Capping) needed.
Caption: Modified SPPS cycle for N-methylated residues. Note the mandatory checkpoint and potential secondary coupling pathway.
Part 5: Quality Control & Analysis
HPLC Analysis
N-methylated peptides often display cis/trans isomerization around the N-Me amide bond.
Observation: You may see "doublets" or broad peaks in the HPLC chromatogram.
Validation: Run the HPLC at elevated temperature (60°C). If the peaks coalesce into a single sharp peak, they are rotamers (conformational isomers), not impurities. If they remain separated, they are likely diastereomers (racemization products).
Mass Spectrometry
Fragment Analysis: N-methylation alters fragmentation patterns in MS/MS. The N-Me bond is more labile; expect enhanced b-ion and y-ion series formation at the methylation site.
References
Teixidó, M., et al. (2005).[6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] [Link]
standard coupling conditions for N-methylated amino acids
Application Note: High-Efficiency Coupling Conditions for N-Methylated Amino Acids Abstract Incorporating N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to improve metabolic stab...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Coupling Conditions for N-Methylated Amino Acids
Abstract
Incorporating N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to improve metabolic stability, membrane permeability, and conformational rigidity.[1] However, the N-methyl group introduces severe steric hindrance and lowers the nucleophilicity of the amine, rendering standard coupling protocols (e.g., HBTU/DIPEA) ineffective.[1] This guide details optimized protocols using HATU/HOAt and PyAOP systems, emphasizes the necessity of collidine to suppress racemization, and mandates the Chloranil test for validation.
The Challenge: The "N-Methyl Effect"
Standard SPPS relies on the rapid acylation of a primary amine. When an N-methyl group is introduced, two specific hurdles arise:
Steric Shielding: The methyl group physically blocks the approach of the activated amino acid ester.
Electronic Deactivation: While secondary amines are generally more basic than primary amines, in the context of on-resin synthesis, the N-methyl group restricts the conformational freedom of the peptide chain, often locking the amine in a distinct orientation that is inaccessible to the coupling reagent.
The Consequence: Using standard HBTU/HOBt protocols typically results in <50% coupling efficiency, leading to deletion sequences (missing residues) and difficult purification. Furthermore, the activation of N-methylated amino acids is prone to epimerization (racemization) via oxazolonium ion formation, particularly in the presence of strong bases like DIPEA.
Strategic Reagent Selection
To overcome these barriers, the coupling system must be highly reactive yet mild enough to prevent racemization.[2]
A. The Activator: HATU or PyAOP
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard. The 7-aza nitrogen in the HOAt leaving group acts as a general base, forming a hydrogen bond with the incoming amine. This "neighboring group effect" accelerates the reaction rate by orders of magnitude compared to HBTU.
PyAOP (Phosphonium analogue of HATU): Often superior for the specific case of coupling an amino acid to an N-methylated residue (the most difficult step). Phosphonium reagents do not form guanidinium byproducts, which can terminate chains in slow reactions.
B. The Base: Collidine (TMP) vs. DIPEA
DIPEA (Diisopropylethylamine): Strong base. While effective for standard couplings, it promotes proton abstraction from the
-carbon of activated N-methyl amino acids, causing racemization.[2]
2,4,6-Collidine (TMP): A weaker, sterically hindered base. It is sufficient to deprotonate the carboxylic acid for activation but too bulky and weak to abstract the
-proton. Recommendation: Always use Collidine for N-methyl couplings to preserve chirality.
Decision Matrix: Reagent Selection
The following diagram outlines the logical flow for selecting the correct coupling conditions based on the specific difficulty of the junction.
Figure 1: Decision matrix for selecting coupling reagents. Protocol B represents the "nuclear option" for the most sterically hindered junctions.
Detailed Protocol: HATU/Collidine Coupling
This protocol is designed for manual synthesis or automated synthesizers with open-access programming.
Reagents Required:
Fmoc-N-Me-AA-OH (4 equivalents relative to resin loading)
Agitate (shake/vortex) for 2 hours at room temperature.
Optimization: For extremely hindered residues (e.g., N-Me-Val, N-Me-Ile), extend time to 4 hours or perform a double coupling (repeat steps 2-3 with fresh reagents).
Monitoring (The Chloranil Test):
STOP: Do not use the Kaiser (Ninhydrin) test. It detects primary amines.[5] N-methyl amino acids are secondary amines and will yield a false negative (no color change) with Ninhydrin.
Perform the Chloranil Test (Protocol below).
Validation Protocol: The Chloranil Test
Because N-methylated residues do not react with ninhydrin to produce the characteristic Ruhemann's purple, the Chloranil test is mandatory for checking the completion of deprotection (presence of secondary amine) and coupling (absence of secondary amine).
Reagents:
Solution A: 2% Acetaldehyde in DMF.
Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
Procedure:
Transfer a few beads of resin to a small glass tube.
Add 2 drops of Solution A and 2 drops of Solution B.
The following table summarizes the efficiency of various coupling cocktails for the difficult coupling of Fmoc-Val-OH onto H-N-Me-Val-Resin (a notoriously difficult junction).
Coupling Reagent
Base
% Yield (1h Coupling)
Racemization Risk
Recommendation
HBTU / HOBt
DIPEA
< 15%
Moderate
Avoid
DIC / HOBt
None
~ 30%
Low
Insufficient Potency
HATU / HOAt
DIPEA
85%
High
Good yield, poor purity
HATU / HOAt
Collidine
> 98%
Very Low
Standard Protocol
PyAOP
Collidine
> 99%
Very Low
Best for N-Me to N-Me
COMU
Oxyma/TMP
> 95%
Low
Excellent Green Alternative
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Chloranil Test after 2 rounds)
Solution 1 (Temperature): Elevate reaction temperature to 50°C. Warning: This increases racemization risk.[1][2] Use PyAOP/Collidine if heating.
Solution 2 (Solvent): Switch from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better and solubilizes aggregates.
Solution 3 (Chaotropic Salts): Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (beta-sheet aggregation) that prevent reagent access.
Issue: Diketopiperazine (DKP) Formation
Mechanism: When the Fmoc group is removed from the second residue of a peptide (dipeptide stage), the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP. This is highly favored for N-methyl amino acids due to the cis-amide conformation.
Prevention: Use Trityl (Trt) or 2-Chlorotrityl chloride (2-CTC) resin . These bulky resins sterically discourage DKP formation. Alternatively, use shorter deprotection times (2 x 3 min) and immediately proceed to the next coupling.
References
Coste, J., et al. (1990). "Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids." Tetrahedron Letters, 32(17), 1967-1970. Link
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[1][2][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Albericio, F., et al. (1998). "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Journal of Organic Chemistry, 63(26), 9678-9683. Link
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link
Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of the American Chemical Society, 127(24), 8612-8613. Link
incorporating Fmoc-N-Me-Gln(Trt)-OH into difficult peptide sequences
Application Note: High-Efficiency Incorporation of Fmoc-N-Me-Gln(Trt)-OH into Difficult Peptide Sequences Executive Summary The incorporation of N-methylated amino acids like Fmoc-N-Me-Gln(Trt)-OH is a critical strategy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Incorporation of Fmoc-N-Me-Gln(Trt)-OH into Difficult Peptide Sequences
Executive Summary
The incorporation of N-methylated amino acids like Fmoc-N-Me-Gln(Trt)-OH is a critical strategy in modern peptidomimetics to enhance metabolic stability, membrane permeability, and proteolytic resistance. However, this modification introduces significant synthetic hurdles.[1] The N-methyl group creates severe steric hindrance, obstructing the nucleophilic attack required for the subsequent peptide bond formation.[1] Furthermore, the bulky Trityl (Trt) protection on the Glutamine side chain exacerbates these steric clashes.
This guide provides a field-proven, self-validating protocol for overcoming these barriers. It moves beyond standard SPPS (Solid-Phase Peptide Synthesis) methods, employing high-reactivity coupling cocktails, specialized monitoring techniques, and optimized deprotection strategies to ensure sequence fidelity.
Strategic Framework: The Mechanism of Difficulty
To successfully incorporate Fmoc-N-Me-Gln(Trt)-OH, one must understand the two distinct kinetic barriers:
Barrier A: Coupling of the Residue (The Incoming Step)
Challenge: Moderate. The nucleophile (amine on resin) is primary (usually), but the electrophile (Fmoc-N-Me-Gln) is bulky due to the N-Me and Trt groups.
Risk: Slow kinetics leading to racemization if activation is too aggressive for too long.
Barrier B: Coupling to the Residue (The Outgoing Step)
Challenge: Severe. After deprotection, the N-terminus is a secondary amine (
). The steric bulk of the methyl group shields the nitrogen, drastically reducing the rate of acylation by the next incoming amino acid.
Risk: Incomplete coupling (deletion sequences) and diketopiperazine (DKP) formation.
Critical Reagents & Materials
Component
Specification
Function
Coupling Reagent
HATU or COMU
Gold standard for hindered couplings. HATU (Aza-benzotriazole) generates a highly reactive active ester.
Alternative Reagent
PyAOP
Phosphonium salt; specifically superior for coupling to secondary amines (N-Me-AA to N-Me-AA).[2]
Base
DIEA (DIPEA)
Non-nucleophilic base. Use fresh, high-purity grade to prevent capping by aldehydes.
Solvent
DMF (Standard) or NMP
NMP (N-methylpyrrolidone) swells resin better and solvates aggregates in difficult sequences.
Monitoring
Chloranil or p-Nitrophenyl Ester
CRITICAL: The Kaiser test (Ninhydrin) does not detect secondary amines (N-Me).
Fmoc Removal
20% Piperidine + 0.1M HOBt
HOBt suppresses aspartimide formation and potential racemization during prolonged deprotection.
Detailed Experimental Protocols
Phase 1: Coupling Fmoc-N-Me-Gln(Trt)-OH to the Resin
Objective: Attach the bulky residue to the growing chain without racemization.
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
Activation (Pre-mix):
Calculate 4.0 eq of Fmoc-N-Me-Gln(Trt)-OH relative to resin loading.
Dissolve AA in minimum DMF/NMP (concentration ~0.2–0.3 M).
Add 3.9 eq HATU (or COMU).
Add 8.0 eq DIEA .
Note: Activate for only 30–60 seconds before adding to resin to minimize epimerization.
Coupling 1: 2 hours at RT (or 60°C MW for 15 min). Drain.
Coupling 2: Fresh reagents, same conditions.
Capping (Prudence):
After the second coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine (1:1 in DMF) for 10 min. This prevents deletion sequences (n-1 peptides) which are hard to purify.
If Blue:[4] Perform a Third Coupling using symmetric anhydride (10 eq AA, 5 eq DIC) or switch solvent to NMP.
Visualization: Decision Logic Workflow
The following diagram illustrates the critical decision nodes when incorporating N-methylated residues.
Caption: Workflow for N-Me-Gln incorporation. Note the specific reliance on Chloranil testing and mandatory double coupling for the subsequent residue.
Troubleshooting & Optimization
Issue
Diagnostic
Root Cause
Corrective Action
Incomplete Coupling (Next AA)
Chloranil test remains blue after 2x coupling.
Steric shielding of secondary amine.
Switch to PyAOP or COMU at 50°C. Use Symmetric Anhydride activation (AA/DIC 2:1) in DCM (DCM swells polystyrene better, improving access).
Low Yield / Deletion
Mass Spec shows [M - Residue] peaks.
Failed coupling to N-Me-Gln.
Implement Acetylation Capping after the difficult coupling step to terminate unreacted chains, simplifying purification.
Racemization
HPLC shows split peaks/shoulders.
Over-activation or high temp.
Use Oxyma Pure instead of HOBt. Reduce base (DIEA) to 1.0 eq relative to AA during activation. Keep Temp < 50°C.
Gln Side Chain Dehydration
Mass Spec shows [M-18] peak (Nitrile formation).
Activation of amide side chain.
Ensure Trityl (Trt) protection is used (not free amide). Avoid carbodiimides (DIC) without HOBt/Oxyma.
References
BenchChem. (2025).[1][4] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: HATU, COMU, and PyOxim.[3] Retrieved from
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
American Chemical Society. (2009). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. J. Org. Chem. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Microwave-Assisted SPPS Cycles for N-Methyl Glutamine
Content Type: Application Note & Protocol
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Abstract
The incorporation of N-methylated amino acids (NMAAs) such as N-methyl glutamine (N-Me-Gln) is a critical strategy in peptide drug discovery to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the steric bulk of the N-methyl group introduces significant synthetic challenges, particularly during the acylation of the secondary amine (coupling onto the N-methyl residue).[1] This guide details an optimized microwave-assisted Solid Phase Peptide Synthesis (MW-SPPS) protocol specifically designed to overcome the steric hindrance and aggregation barriers associated with N-Me-Gln, utilizing a DIC/Oxyma Pure activation strategy to minimize racemization while maximizing yield.
Introduction: The N-Methyl Challenge
N-methylation replaces the amide proton with a methyl group, removing a hydrogen bond donor and introducing steric clash. While this improves pharmacokinetic properties, it creates two distinct synthetic hurdles:
Coupling of N-Me-Gln: The incoming Fmoc-N-Me-Gln-OH is bulky, slowing down the acylation of the resin-bound peptide.
Coupling onto N-Me-Gln: This is the rate-limiting step. The N-terminal secondary amine of the deprotected N-Me-Gln residue is sterically shielded and less nucleophilic than a primary amine. Standard room-temperature protocols often result in deletion sequences or incomplete coupling.
Microwave Solution: Microwave irradiation provides direct kinetic energy to the dipole-polarized peptide backbone, disrupting inter-chain aggregation (beta-sheets) and overcoming the activation energy barrier for the difficult acylation of the secondary amine.
Mechanistic Workflow
The following diagram illustrates the critical bottlenecks in the N-Me-Gln cycle and where microwave energy is applied to drive the reaction.
Caption: Workflow for N-Me-Gln incorporation. The red node highlights the critical secondary amine intermediate requiring high-energy coupling.
Materials & Reagents
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins are preferred for N-methyl peptides to reduce aggregation).
Amino Acid: Fmoc-N-Me-Gln(Trt)-OH. Note: Trityl (Trt) protection on the Glutamine side chain is essential to prevent side reactions like pyroglutamate formation.
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Base/Coupling Agent: DIC (Diisopropylcarbodiimide).[2][3] Avoid HATU/DIEA at high temperatures (>75°C) to prevent epimerization and capping by guanidinium formation.
Deprotection Solution: 20% Piperidine in DMF + 0.1 M HOBt . HOBt is crucial to suppress aspartimide formation if Asp is present and to minimize potential side reactions at high temperatures.
Experimental Protocol
Cycle A: Coupling OF Fmoc-N-Me-Gln(Trt)-OH
This step attaches the N-methylated residue to the growing chain. While sterically bulky, it typically proceeds well with standard microwave conditions.
Reagent Prep:
Dissolve Fmoc-N-Me-Gln(Trt)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.
Add DIC (5.0 eq) immediately prior to delivery.
Microwave Parameters:
Parameter
Setting
Rationale
Temperature
75°C
Sufficient energy for coupling without degrading the Trt group.
Time
5:00 min
Extended time (vs standard 2 min) ensures completion.
Power
30-50 W (Dynamic)
Maintains temp without overshoot.
| Agitation | High | Essential for viscous PEG resins. |
Cycle B: Deprotection (Fmoc Removal)
Removal of the Fmoc group reveals the secondary methyl-amine.
Reagent: 20% Piperidine in DMF + 0.1M HOBt.
Microwave Parameters:
Stage
Temp
Time
Note
Initial
75°C
0:30 min
Short burst to clear bulk Fmoc.
| Main | 75°C | 3:00 min | Ensure complete removal. |
Cycle C: Coupling ONTO N-Me-Gln (The Critical Step)
This is the most difficult step. The incoming amino acid must attack a hindered secondary amine.
| 2nd Pass | 90°C* | 10:00 min | Replenish reagents to drive to completion. |
*Note: If the incoming amino acid is Cys, His, or Arg, limit temperature to 50°C or 75°C to prevent racemization/side reactions, and extend time to 20-30 mins.
Troubleshooting & Optimization
Diketopiperazine (DKP) Formation[4]
Risk: If N-Me-Gln is the 2nd or 3rd residue from the N-terminus, the free amine can back-bite to cleave the dipeptide from the resin as a DKP.
Solution: Use Trityl-based linkers (like 2-CTC resin) if synthesizing the C-terminus, or ensure the deprotection step is fast and immediately followed by the next coupling. For Rink Amide, bulky side chains on the preceding residue help.
Incomplete Coupling (Kaiser Test Failure)
Detection: Standard Kaiser test (ninhydrin) does not work well for secondary amines (N-Me-Gln). It will not turn blue.
Alternative: Use the Chloranil Test or p-Nitrophenol ester test . A positive result (secondary amine present) is indicated by a blue/green color for Chloranil.
Remedy: If coupling fails after the double 90°C cycle, switch to HATU/HOAt/DIEA (1:1:2) at room temperature for 2-12 hours (manual coupling) or use PyAOP which is highly effective for N-methyl couplings.
Racemization[5]
N-methylated amino acids are prone to racemization during coupling due to the base-catalyzed enolization.
Control: The DIC/Oxyma system at acidic/neutral pH (no DIEA) is the safest method. If using HATU, keep the base (DIEA) amount strictly controlled (0.5 eq less than AA) and reduce temperature.
References
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[3] CEM Application Notes. Link
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[4] Journal of Peptide Research.[4] Link
Application Note: Optimized Cleavage Protocols for N-Me-Gln(Trt) Peptides
This Application Note is designed for researchers and drug development professionals working with complex peptide modifications. It addresses the specific challenges of cleaving peptides containing N-Methyl-Glutamine (N-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals working with complex peptide modifications. It addresses the specific challenges of cleaving peptides containing N-Methyl-Glutamine (N-Me-Gln) protected with a Trityl (Trt) group from solid supports.[1]
Part 1: Introduction & Scientific Context[1][2]
The Challenge of N-Methyl-Glutamine
Incorporating N-methylated amino acids like N-Me-Gln is a powerful strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics.[1] However, the N-methyl group introduces significant steric bulk and alters the electronic properties of the peptide backbone, creating unique challenges during the cleavage and deprotection phase:
Steric Hindrance & Deprotection Kinetics: The bulky N-methyl group on the backbone, combined with the bulky Trityl protecting group on the side chain, can create a "steric wall." While the Trityl group is acid-labile, its removal generates a stable, bulky trityl cation (
) that must be efficiently scavenged to prevent re-alkylation of the peptide.
Acid-Catalyzed Instability: Unlike standard amide bonds, N-alkylated peptide bonds are more susceptible to acid-catalyzed hydrolysis and fragmentation.[1] Furthermore, N-terminal N-Me-Gln residues are at high risk of spontaneous cyclization to form N-methyl-pyroglutamate (N-Me-pGlu) , a side reaction driven by the nucleophilicity of the secondary amine attacking the side-chain carbonyl.[1]
Cation Trapping: The hydrophobic nature of N-methylated residues can facilitate the non-covalent association of scavengers or trityl cations, leading to difficult-to-remove adducts.[1]
The Solution: Tailored Cleavage Cocktails
Standard cleavage cocktails (e.g., 95% TFA) are often insufficient for these complex sequences. This protocol utilizes Reagent B and an optimized TFA/TIS/Water system to ensure complete Trityl removal while suppressing side reactions.[1]
Part 2: Chemistry of Cleavage & Signaling Pathways
The following diagram illustrates the deprotection pathway and the critical decision points to prevent side reactions.
Caption: Mechanistic pathway of N-Me-Gln(Trt) deprotection. Efficient scavenging by TIS prevents cation re-attachment, while temperature control prevents cyclization.
Part 3: Optimized Cleavage Protocols
Cocktail Selection Guide
Cocktail Name
Composition (v/v)
Best Use Case
Risk Profile
Reagent B
TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%)
Recommended. Best for peptides with Trt groups.[1] Phenol/TIS are excellent Trt scavengers.[1]
Low odor.[1] Good suppression of cation re-attachment.
Standard TIS
TFA (95%) / TIS (2.5%) / Water (2.5%)
General purpose. Use if peptide lacks Met/Cys/Trp.
Higher risk of incomplete scavenging if Trt load is high.
Place the peptidyl-resin in a fritted synthesis column or a round-bottom flask.
Wash: Wash resin 3x with DCM to remove any residual DMF (basic DMF can neutralize TFA and stall cleavage).
Dry: Shrink the resin with MeOH (2x) and dry under nitrogen or vacuum for 15 minutes. Dry resin ensures the water concentration in the cocktail remains exact.
Cocktail Preparation (Fresh):
Prepare Reagent B : Mix 8.8 mL TFA , 0.5 g Phenol , 0.5 mL Water , and 0.2 mL TIS .[1]
Note: Premix the scavengers (Phenol, Water, TIS) first, then add TFA to prevent exothermic spikes.
Cleavage Reaction:
Add the cocktail to the resin. Use approximately 10 mL cocktail per 1 g of resin .
Incubate: Stopper the flask and stir gently (or rotate) at Room Temperature (20-25°C) .
Time:2.0 to 2.5 hours .
Critical Check: Do not exceed 3 hours. Extended acid exposure increases the risk of N-methyl bond fragmentation or pyroglutamate formation.[1]
Filtration & Concentration:
Filter the resin into a clean polypropylene tube or round-bottom flask.[1]
Wash the resin beads with 1-2 mL of fresh TFA to recover trapped peptide.[1]
(Optional) If the volume is large, concentrate the filtrate under a stream of nitrogen to ~5 mL. Avoid rotary evaporation with heat.[1]
Precipitation:
Add the TFA filtrate dropwise into cold Diethyl Ether (ratio 1:10, e.g., 5 mL peptide to 50 mL ether).
Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the ether.
Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat 2x.
Isolation:
Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water .
Lyophilize immediately. Do not leave the peptide in solution for extended periods to prevent hydrolysis.
Protocol B: Troubleshooting "Yellow Resin"
Observation: During cleavage, the resin or solution may turn bright yellow.
Cause: This is the Trityl cation (
) chromophore. It indicates the protecting group is coming off.
Action: If the color persists or is very dark red/orange, it indicates insufficient scavenging. Add an additional 1% TIS to the mixture. The solution should ideally fade to pale yellow or colorless as the TIS scavenges the cations.
Part 4: Analytical Validation & Quality Control
Every protocol must be self-validating.[1] Use these checkpoints to verify the integrity of your N-Me-Gln peptide.
Analytical Method
What to Look For
Pass Criteria
LC-MS (ESI)
Mass Shift (-17 Da): Indicates formation of N-Me-Pyroglutamate.[1] Mass Shift (+242 Da): Indicates incomplete Trityl removal.[1]
Target Mass observed.[1] < 5% Pyroglutamate.[1][3] 0% Trityl adducts.[1]
HPLC (C18)
Peak Shape: N-methyl peptides often show broad peaks due to cis/trans isomerization of the amide bond.[1]
Single major peak (or doublet if cis/trans conformers resolve slowly).
If insoluble in 0.1% TFA, try 50% Acetic Acid or add minimal Acetonitrile.
Part 5: References
Merck Millipore (Novabiochem). Fmoc Resin Cleavage and Deprotection Protocols.[1] Introduction to Cleavage Cocktails and Scavenger Selection. Link
Aapptec. Cleavage Cocktails: Reagent B and Reagent K Composition and Applications.Link
Fields, G. B., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][3][4][5] (Discusses Reagent K and scavenger mechanisms). Link
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.[1][6] (Mechanistic insight into spontaneous Gln/Glu cyclization). Link
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Detailed explanation of Trityl scavenging by TIS). Link
Technical Support Center: Optimizing HATU vs. PyAOP Activation for N-Methyl Amino acids
Welcome to the technical support center for optimizing peptide coupling reactions involving N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing peptide coupling reactions involving N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating these unique residues into synthetic peptides. N-methylated amino acids are valuable tools in medicinal chemistry, offering enhanced metabolic stability, improved cell permeability, and constrained conformations.[1][2] However, their increased steric hindrance poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[1][3]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve optimal results when using HATU and PyAOP, two powerful coupling reagents.
Troubleshooting Guide
This section addresses specific problems you may encounter during the coupling of N-methylated amino acids.
Question: Why is my coupling yield low when incorporating an N-methylated amino acid?
Answer:
Low coupling yields are the most frequent challenge when working with N-methylated amino acids due to the steric hindrance imposed by the N-methyl group.[1] This bulkiness slows down the reaction kinetics compared to their non-methylated counterparts.[1] Several factors could be contributing to this issue:
Insufficient Reagent Excess: Standard excesses of amino acid and coupling reagent may be insufficient. For N-methylated residues, it is often necessary to use a higher excess.
Inadequate Activation Time: The pre-activation time may not be long enough for the sterically hindered carboxylic acid to form the active ester.
Suboptimal Coupling Time: The coupling reaction itself requires more time to go to completion. Standard coupling times of 1-2 hours may not be sufficient.
Choice of Coupling Reagent: While both HATU and PyAOP are effective, one may outperform the other depending on the specific sequence. HBTU and HCTU are generally less effective for these couplings.[3]
Solvent and Resin Swelling: Poor swelling of the solid support can limit the accessibility of the reactive sites.[4]
Troubleshooting Protocol:
Increase Reagent Stoichiometry: Increase the equivalents of the Fmoc-N-methyl amino acid and the coupling reagent. A 4-fold excess of both is a good starting point.[3]
Extend Reaction Times:
Pre-activation: Allow the amino acid and coupling reagent to pre-activate for at least 5 minutes before adding to the resin.[3]
Coupling: Extend the coupling time to 4 hours or even overnight. For particularly difficult couplings, a double coupling may be necessary.[3][5]
Optimize Your Coupling Reagent: While HATU is a powerful reagent, PyAOP is often cited as being particularly effective for coupling N-protected N-methyl amino acids, especially when coupling to another N-methyl amino acid.[6][7]
Ensure Proper Resin Swelling: Before the first coupling, ensure the resin is fully swollen in a suitable solvent like DMF or NMP for at least 30 minutes.[4]
Monitor the Coupling: The Kaiser test is unreliable for secondary amines like N-methylated amino acids.[1] Use the bromophenol blue test to monitor the reaction progress.[1][3] A blue to green color indicates an incomplete reaction, and a recoupling is necessary.[3]
Question: I'm observing significant epimerization of my N-methylated amino acid. What can I do to minimize it?
Answer:
Epimerization, or racemization, is a critical side reaction that can occur during peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate.[8] The risk of epimerization is heightened with prolonged reaction times and the use of strong bases, which are often required for difficult couplings like those involving N-methyl amino acids.[8]
The mechanism of racemization typically involves the abstraction of the alpha-proton of the activated amino acid, which is facilitated by the presence of a base.[8]
Strategies to Minimize Epimerization:
Choice of Base: The most commonly used base, N,N-Diisopropylethylamine (DIPEA), can be a major contributor to racemization.[8] Switching to a weaker, more sterically hindered base like sym-collidine is recommended in cases with a high risk of racemization.[8]
Lowering the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can help to reduce the rate of epimerization.[8][9]
Use of HOAt-based Reagents: Reagents like HATU and PyAOP, which are based on 7-aza-1-hydroxybenzotriazole (HOAt), are known to suppress racemization more effectively than their HOBt-based counterparts (e.g., HBTU, PyBOP).[6][10][11] The HOAt active esters are more reactive, leading to faster coupling and less time for epimerization to occur.[8]
Careful Control of Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. For HATU, typically 2 equivalents of base are used, while COMU, a newer generation reagent, can perform well with just 1 equivalent.[10]
Question: After coupling with HATU, I'm seeing a side product with a mass corresponding to a guanidinium modification of the N-terminus. Why is this happening and how can I prevent it?
Answer:
This side reaction is a known issue with uronium-based coupling reagents like HATU.[12] It occurs when the HATU reagent reacts directly with the free N-terminal amine of the peptide chain, forming a stable tetramethylguanidinium cap that prevents further chain elongation.[4][6][12] This is particularly problematic in slow coupling reactions where there is a higher chance for this side reaction to occur.[12]
Prevention Strategies:
Use PyAOP Instead of HATU: PyAOP is a phosphonium-based reagent and does not have the capacity to form guanidinium adducts.[8][12] It is an excellent alternative to HATU for cyclization and other slow coupling reactions where this side reaction is a concern.[12]
Control Stoichiometry: Avoid using a large excess of HATU. A molar ratio of no greater than 1:1 of the uronium agent to the amino acid is recommended to minimize this side reaction.[12]
Order of Reagent Addition: It is crucial to pre-activate the carboxylic acid with HATU before adding the mixture to the resin-bound peptide. Adding HATU directly to the resin before the amino acid increases the likelihood of the guanidinylation side reaction.[12]
FAQs
When should I choose PyAOP over HATU for N-methyl amino acid couplings?
While both are highly efficient coupling reagents, PyAOP offers distinct advantages in specific scenarios involving N-methylated amino acids:
To Avoid Guanidinium Formation: As detailed in the troubleshooting section, PyAOP is the preferred choice to prevent the irreversible capping of the N-terminus with a guanidinium group, a known side reaction with HATU.[8][12] This is especially critical in slow reactions like cyclizations or couplings involving multiple sterically hindered residues.[12]
Coupling N-methyl to N-methyl residues: PyAOP is frequently reported to be particularly effective for the challenging task of coupling an N-methylated amino acid to another N-methylated residue.[6][7]
What are the optimal reaction conditions for coupling N-methyl amino acids?
There is no single set of "perfect" conditions, as the optimal parameters will depend on the specific sequence. However, a good starting point based on literature recommendations is provided in the table below.
Parameter
Recommended Condition
Rationale
Coupling Reagent
HATU or PyAOP
High reactivity and suppression of racemization.[6][11]
What is the mechanistic difference between HATU and PyAOP activation?
The primary difference lies in their core structures, which influences their reactivity and side-product profile.
HATU (Uronium Salt): HATU is an aminium/uronium salt of HOAt. In the presence of a base, it activates a carboxylic acid by forming a highly reactive OAt-active ester.[10][13] The uronium structure is what can lead to the guanidinium side product.[12]
PyAOP (Phosphonium Salt): PyAOP is a phosphonium salt of HOAt. It also activates a carboxylic acid to form the same reactive OAt-active ester.[4][8] However, its phosphonium core is not reactive towards the N-terminal amine, thus avoiding the guanidinylation side reaction.[8]
Both reagents benefit from the inclusion of the HOAt moiety, which accelerates the coupling and suppresses racemization more effectively than the older HOBt-based reagents.[8][11]
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the activation and potential side reactions.
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
Abdel-Aal, A. M., & El-Faham, A. (2004). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Organic Chemistry, 1(2), 144-147.
Online Inhibitor. (2026). HATU: Mechanistic Insights and Advanced Strategies in Peptide Synthesis. [Link]
Anaspec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247–3256. [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
Ang, K. S., Li, Y., & Liu, C. F. (2019). Solid-phase synthesis and characterization of N-methyl-rich peptides. Beilstein Journal of Organic Chemistry, 15, 2236–2244. [Link]
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 47–60). Humana Press. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Coupling Yields with Fmoc-N-Me-Gln(Trt)-OH
Ticket ID: SPPS-NME-GLN-001
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Steric Storm"
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your synthesis has stalled or failed at the introduction of Fmoc-N-Me-Gln(Trt)-OH .
This specific amino acid derivative presents a "perfect storm" of steric hindrance:
N-Methylation (Backbone): The methyl group on the nitrogen eliminates the hydrogen bond donor capability and physically blocks the approach of the activated carboxylate of the incoming amino acid.
Trityl Protection (Side Chain): The Trityl (Trt) group on the Glutamine side chain is massive (three phenyl rings). When combined with the N-methyl group, it creates a "roof" over the reaction center, drastically reducing the kinetic rate of acylation.
This guide provides a self-validating troubleshooting workflow to overcome these barriers.
Part 1: The Diagnostics (Stop Using the Kaiser Test)
Q: I am getting a negative Kaiser test, but the subsequent sequencing shows a deletion. Why?
A: You are likely experiencing a "False Negative." The Kaiser test relies on the reaction of ninhydrin with primary amines.[1][2] Fmoc-N-Me-Gln(Trt)-OH is a secondary amine (due to the N-methyl group). Ninhydrin does not react effectively with secondary amines to produce the characteristic Ruhemann’s Purple.
The Fix: Switch to the Chloranil Test or Isatin Test .[1][3]
Test Method
Target Amine
Color (Positive)
Suitability for N-Me-Gln
Kaiser (Ninhydrin)
Primary ()
Dark Blue
❌ Unreliable (False Negatives)
Chloranil
Secondary ()
Dark Blue/Green
✅ Recommended
Isatin
Secondary ()
Blue
✅ Alternative
Tech Tip: If you lack Chloranil reagents, a micro-cleavage followed by HPLC/MS analysis is the only definitive quantitative method to verify coupling efficiency before proceeding.
Part 2: Reagent Selection & Activation
Q: I am using HBTU/DIEA. Why is the coupling yield <20%?
A: HBTU (and TBTU) are standard reagents suitable for unhindered couplings. They generate an OBt ester which is not reactive enough to penetrate the steric shield of N-Me-Gln(Trt). You must upgrade to "Power Coupling" reagents that generate more reactive species (like OAt esters) or minimize racemization.
Recommended Reagent Hierarchy
Reagent System
Reactivity
Risk of Racemization
Recommendation
HBTU / HOBt
Low
Low
⛔ Do Not Use
HATU / HOAt
High
Moderate
✅ Gold Standard
COMU / Oxyma
Very High
Low
✅ Best for Microwave
PyBOP / HOAt
High
Moderate
⚠️ Good Alternative
The Mechanism:
HATU generates the 7-azabenzotriazole ester , which utilizes a "neighboring group effect" (the pyridine nitrogen) to accelerate the acylation rate, essentially "pulling" the amine into the reaction center despite the steric bulk.
Part 3: Optimization Protocols
Q: What is the optimal protocol to force this coupling to completion?
A: Do not rely on single couplings. The kinetics are too slow. Adopt the "Double Couple + Chaos" strategy.
Protocol A: Manual / Room Temperature Synthesis
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) . NMP solvates aggregated peptide chains better than DMF, exposing the N-terminus.
Stoichiometry: Increase to 5 eq. of Amino Acid and Coupling Reagent.
Step 2: Re-add fresh reagents. Couple for 2 hours.
Protocol B: Microwave-Assisted Synthesis (The Game Changer)
Microwave energy is the most effective tool for N-methylated residues. It provides the thermal energy required to overcome the rotational energy barrier created by the N-Me/Trt clash.
Temperature: 75°C (Standard) or 50°C (Conservative).
Warning: N-Me-Gln is prone to racemization. If you observe epimers, lower the temp to 50°C and extend time.
Time: 2 x 5 minutes (Double Couple).
Power: 30-50 Watts (Dynamic).
Part 4: Troubleshooting Workflow (Visualized)
Use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for troubleshooting N-methylated amino acid coupling failures. Note the critical loop regarding the Kaiser test false negatives.
Part 5: The "Steric Shield" Mechanism
Understanding why the reaction fails helps you design better experiments.
Figure 2: Conceptual visualization of the steric environment. The N-Methyl and Trityl groups create a physical barrier, requiring high-energy activation (HATU/Microwave) to penetrate.
Part 6: Critical FAQs
Q: Can I use Fmoc-N-Me-Gln(Trt)-OH in the presence of base-sensitive residues (like Asp-Gly)?A: Yes, but be cautious. The prolonged coupling times or microwave heating required for N-Me-Gln can promote aspartimide formation in adjacent Asp(OtBu) residues. Add 0.1M HOBt to your piperidine deprotection solution to suppress this side reaction during subsequent steps.
Q: I see a peak +18 Da in my Mass Spec. What is it?A: This is likely the Pyroglutamate species. If the Fmoc group is removed and the N-terminus is left exposed in a weak acid/base environment for too long, Gln can cyclize. Ensure efficient capping (Acetic Anhydride) after the coupling step if the sequence is long.
Q: Is "Bzl-Gln-Ome HCl" a valid substitute?A:No. That is a solution-phase reagent. For SPPS, you strictly require N-alpha protection (Fmoc) and side-chain protection (Trt) to prevent polymerization.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5][6] Application Note. Link
AAPPTEC. (2020). Technical Support: Tests for Unprotected Proline (Chloranil/Isatin). Technical Bulletin 1189.[3] Link
Albericio, F., et al. (2018). Advances in Fmoc solid-phase peptide synthesis.[7] Journal of Peptide Science (via NCBI). Link
Iris Biotech. (2023). Coupling Reagents for Difficult Sequences. Knowledge Base.[8][9][10][11] Link
Technical Support Center: Coupling Reagents for Fmoc-N-Me-Gln(Trt)-OH
This technical guide addresses the specific challenges associated with coupling Fmoc-N-Me-Gln(Trt)-OH . The presence of the N-methyl group introduces significant steric hindrance and alters the electronic properties of t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with coupling Fmoc-N-Me-Gln(Trt)-OH . The presence of the N-methyl group introduces significant steric hindrance and alters the electronic properties of the amino acid, making standard protocols (e.g., HBTU/DIEA) prone to failure or high racemization rates.
Executive Summary: The Challenge of N-Methyl Glutamine
Coupling Fmoc-N-Me-Gln(Trt)-OH presents a "perfect storm" of peptide synthesis challenges:
Steric Hindrance: The
-methyl group on the backbone restricts the conformational freedom required for the amine to attack the activated carboxylate.[1]
Racemization Risk:
-alkylated amino acids are highly prone to racemization during activation via oxazolonium ion formation .[2] The tertiary amide bond facilitates this pathway more readily than secondary amides.
Side-Chain Instability: While the Trityl (Trt) group protects the Glutamine side chain from dehydration (nitrile formation), the bulky protecting group adds further steric drag.[2]
Part 1: Troubleshooting Guide (Q&A)
Category 1: Low Coupling Efficiency
Q1: I am using HBTU/DIEA and observing <50% coupling yield after 1 hour. What is the immediate alternative?A: Stop using HBTU. It is generally insufficient for
-methylated amino acids due to slow kinetics which allow side reactions (like guanidinylation) to outcompete peptide bond formation.[2]
Recommendation: Switch to COMU or HATU .
COMU (based on Oxyma Pure) offers coupling efficiency comparable to HATU but with lower racemization rates and better solubility in DMF.[2][3]
HATU (with HOAt) is the "gold standard" for difficult couplings but carries a higher risk of epimerization if base equivalents are not strictly controlled.[2]
Q2: My sequence involves coupling Fmoc-N-Me-Gln(Trt)-OH onto another N-methylated residue (e.g., N-Me-Ala). Even HATU is failing.A: This is a "difficult-to-difficult" coupling.[2] The nucleophile is a secondary amine, which is extremely hindered.[2]
Phosphonium reagents like PyBrOP are superior for coupling to secondary amines because they do not form guanidinium byproducts (a dead-end side reaction common with uronium reagents like HATU/HBTU when the reaction is slow).[2]
Protocol: Use PyBrOP (1.0 eq) + DIEA (2.0 eq). Note: Phosphonium reagents require pre-activation to be avoided; add DIEA last.
Category 2: Racemization & Purity
Q3: I see a "doublet" peak in HPLC, suggesting racemization (D-isomer formation). How do I suppress this?A:
-methyl amino acids racemize rapidly under basic conditions (DIEA/NMM).[2]
Recommendation: Switch to a Base-Free or Low-Base protocol.[2]
DIC / Oxyma Pure: This carbodiimide method requires no tertiary amine base, significantly lowering the pH and suppressing base-catalyzed proton abstraction from the
Collidine: If using HATU, substitute DIEA with 2,4,6-collidine (TMP).[2] It is a weaker base and less likely to cause epimerization while still sufficient to drive the reaction.
Category 3: Solubility & Aggregation
Q4: The reaction mixture turns cloudy or gels upon adding the activated amino acid.A: Fmoc-N-Me-Gln(Trt)-OH is hydrophobic.[2]
Recommendation: Optimize the solvent system.
Use NMP (N-methylpyrrolidone) instead of DMF.[2] NMP disrupts
Caption: Logical flow for selecting the optimal coupling reagent based on the steric environment of the nucleophile and racemization sensitivity.
Mechanism of Racemization (N-Methyl Effect)
The N-methyl group promotes racemization by facilitating the formation of the oxazolonium intermediate.
Caption: The N-methyl group stabilizes the cis-amide conformer, accelerating oxazolonium formation.[2] Additives like Oxyma intercept this intermediate to prevent enolization.
References
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] [Link]
Subirós-Funosas, R., et al. (2009).[2] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2][6] Chemistry – A European Journal, 15(37), 9394–9403.[2] [Link][2]
Coste, J., et al. (1990).[2] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205–208.[2] [Link]
Coste, J., et al. (1994).[2][5] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts.[2][4] Journal of Organic Chemistry, 59(9), 2437–2446.[2] [Link][2]
Biron, E., et al. (2006).[2] Optimized selective N-methylation of peptides on solid support.[2] Journal of Peptide Science, 12(3), 213–219.[2] [Link][2]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Fmoc-N-Me-Gln(Trt)-OH Purity
For researchers, scientists, and professionals in drug development, the purity of peptide synthesis reagents is paramount. The integrity of the final peptide product is directly contingent on the quality of its constitue...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of peptide synthesis reagents is paramount. The integrity of the final peptide product is directly contingent on the quality of its constituent building blocks. Among these, Fmoc-N-Me-Gln(Trt)-OH, a crucial derivative for incorporating N-methylated glutamine, presents unique analytical challenges. This guide provides an in-depth comparison of HPLC methods for assessing the purity of Fmoc-N-Me-Gln(Trt)-OH, offering field-proven insights and detailed experimental protocols to ensure the reliability of your synthesis.
The Critical Role of Fmoc-N-Me-Gln(Trt)-OH Purity in Peptide Synthesis
Fmoc-N-Me-Gln(Trt)-OH is a cornerstone in the synthesis of complex peptides and peptidomimetics.[1][2] The N-methylation of the peptide backbone can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated bioactivity. The trityl (Trt) group protects the side-chain amide of glutamine, preventing undesirable side reactions during peptide synthesis.[3][4]
However, impurities in the Fmoc-N-Me-Gln(Trt)-OH starting material can lead to a cascade of problems during solid-phase peptide synthesis (SPPS), including:
Truncated or deleted peptide sequences: Resulting from the incorporation of non-reactive or prematurely terminated amino acid derivatives.[4]
Difficult purification of the final peptide: Due to the presence of closely related impurities that are challenging to separate from the target peptide.[4][5]
Altered biological activity of the final peptide: Arising from the incorporation of structurally incorrect amino acid analogs.[4]
Therefore, a robust and reliable analytical method to verify the purity of Fmoc-N-Me-Gln(Trt)-OH is not just a quality control measure; it is a critical step in ensuring the success of the entire peptide synthesis campaign. High-purity starting materials, typically with a purity of ≥99.0% as determined by HPLC, are essential for producing high-quality peptides.[6]
Comparing HPLC Methods for Purity Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing the purity of Fmoc-protected amino acids.[7][8] The method separates compounds based on their hydrophobicity, making it ideal for resolving the relatively nonpolar Fmoc-N-Me-Gln(Trt)-OH from its potential impurities.
Here, we compare two common RP-HPLC methods, highlighting the rationale behind the selection of different parameters.
Method A: Rapid Purity Screen
This method is designed for a quick assessment of purity, suitable for routine quality control where high throughput is essential.
Method B: High-Resolution Analysis
This method is optimized for the detailed separation of closely eluting impurities, which is critical for troubleshooting and in-depth characterization of the starting material.
Parameter
Method A: Rapid Purity Screen
Method B: High-Resolution Analysis
Rationale for Selection
Column
C18, 2.7 µm, 4.6 x 50 mm
C18, 1.8 µm, 2.1 x 100 mm
The smaller particle size and longer length of the column in Method B provide significantly higher theoretical plates, leading to better resolution of complex mixtures. Method A's shorter column and larger particle size allow for faster analysis times.
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
0.1% Formic acid in Water
TFA is a strong ion-pairing agent that sharpens peaks but can be difficult to remove from the final product and may interfere with mass spectrometry (MS). Formic acid is a milder ion-pairing agent, more MS-friendly, and can offer different selectivity for certain impurities.
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
0.1% Formic acid in Acetonitrile (ACN)
Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The choice of acid modifier is consistent with Mobile Phase A.
Gradient
50-95% B in 5 minutes
60-85% B in 15 minutes
The steep gradient in Method A allows for a rapid elution of the main compound, sacrificing some resolution. The shallow gradient in Method B provides more time for the separation of closely related impurities, enhancing the overall resolution.
Flow Rate
1.5 mL/min
0.4 mL/min
The flow rate is optimized for the column dimensions. The higher flow rate in Method A is suitable for the wider bore and shorter column, while the lower flow rate in Method B is necessary for the narrower bore and longer column to maintain optimal linear velocity and efficiency.
Detection
UV at 254 nm and 301 nm
Diode Array Detector (DAD) at 220, 254, 265, and 301 nm
The Fmoc group has characteristic absorbance maxima around 265 nm and 301 nm, while the peptide backbone absorbs at 220 nm.[7] Using a DAD allows for the simultaneous monitoring of multiple wavelengths, providing more comprehensive data and helping to identify co-eluting impurities with different spectral properties.
Column Temperature
40 °C
50 °C
Elevated column temperatures reduce mobile phase viscosity, leading to lower backpressure and improved peak shape. The slightly higher temperature in Method B can also enhance the selectivity of the separation for some compounds.
Experimental Protocols
Below are the detailed, step-by-step methodologies for performing the HPLC analysis of Fmoc-N-Me-Gln(Trt)-OH.
Sample Preparation
Accurately weigh approximately 5 mg of Fmoc-N-Me-Gln(Trt)-OH.
Dissolve the sample in 5.0 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Vortex the solution until the sample is completely dissolved.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method A: Rapid Purity Screen Protocol
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.
Column: C18, 2.7 µm, 4.6 x 50 mm.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program:
0.00 min: 50% B
5.00 min: 95% B
5.50 min: 95% B
5.60 min: 50% B
7.00 min: 50% B
Flow Rate: 1.5 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm and 301 nm.
Method B: High-Resolution Analysis Protocol
HPLC System: A UHPLC system is recommended for optimal performance with the sub-2 µm particle size column. The system should include a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: C18, 1.8 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0.00 min: 60% B
15.00 min: 85% B
16.00 min: 95% B
17.00 min: 95% B
17.10 min: 60% B
20.00 min: 60% B
Flow Rate: 0.4 mL/min.
Column Temperature: 50 °C.
Injection Volume: 2 µL.
Detection: DAD at 220, 254, 265, and 301 nm.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the interplay of different parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Interplay of HPLC parameters and their impact on results.
Trustworthiness: A Self-Validating System
The described protocols are designed to be self-validating. By employing a Diode Array Detector (Method B), one can perform peak purity analysis, which compares the spectra across a single chromatographic peak. A spectrally pure peak provides a high degree of confidence that the peak represents a single compound. Furthermore, the use of well-characterized reference standards and the analysis of spiked samples can further validate the method's ability to separate and quantify potential impurities.
Conclusion
The selection of an appropriate HPLC method for determining the purity of Fmoc-N-Me-Gln(Trt)-OH is a critical decision that impacts the entire peptide synthesis workflow. While a rapid screening method can be valuable for routine checks, a high-resolution method provides the detailed information necessary for ensuring the highest quality of this crucial raw material. By understanding the rationale behind the various HPLC parameters and implementing robust, well-documented protocols, researchers can have full confidence in the purity of their starting materials, paving the way for successful peptide synthesis and reliable downstream applications.
Capot Chemical. Specifications of Fmoc-Gln(Trt)-OH. [Link]
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
ResearchGate. Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... [Link]
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1. [Link]
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
LC-MS identification of Fmoc-N-Me-Gln(Trt)-OH impurities
A Senior Application Scientist’s Guide to the LC-MS Identification of Impurities in Fmoc-N-Me-Gln(Trt)-OH Introduction: The Critical Role of Purity in Peptide Therapeutics In the landscape of modern drug development, syn...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist’s Guide to the LC-MS Identification of Impurities in Fmoc-N-Me-Gln(Trt)-OH
Introduction: The Critical Role of Purity in Peptide Therapeutics
In the landscape of modern drug development, synthetic peptides represent a frontier of therapeutic innovation. The precision required in their synthesis is paramount, as the final product's efficacy and safety are directly tethered to its purity. A key building block in the solid-phase peptide synthesis (SPPS) of complex peptides is Fmoc-N-Me-Gln(Trt)-OH (9-fluorenylmethoxycarbonyl-N-methyl-L-glutamine(trityl)). The N-methylation offers enhanced metabolic stability and bioavailability, while the Fmoc and Trityl (Trt) groups provide essential protection during the stepwise synthesis process.[1][2]
However, the chemical complexity of Fmoc-N-Me-Gln(Trt)-OH makes it susceptible to the formation of various impurities during its synthesis and storage. These impurities, if not identified and controlled, can be incorporated into the final peptide, leading to truncated or modified sequences that may alter biological activity, increase immunogenicity, or complicate purification.[3] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent impurity profiling.[4][5] The ICH Q3A guideline, for instance, requires identification of impurities at levels as low as 0.10%.[5][6]
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the definitive identification of impurities in Fmoc-N-Me-Gln(Trt)-OH. We will delve into the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative analytical techniques, empowering researchers and drug development professionals to ensure the integrity of their peptide synthesis starting materials.
Understanding the Impurity Landscape
The first principle of effective impurity analysis is to understand what to look for. Impurities in Fmoc-N-Me-Gln(Trt)-OH can originate from its synthesis, degradation, or from process-related contaminants. A proactive approach involves anticipating these species to develop a targeted analytical method.
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis of the protected amino acid itself.
Dipeptide Formation: Reaction of an already formed Fmoc-amino acid with another can lead to the formation of a dipeptide, such as Fmoc-N-Me-Gln(Trt)-N-Me-Gln-OH. This is a critical impurity as it leads to the insertion of an extra amino acid residue during peptide synthesis.[7]
Incomplete Protection: The presence of the free amino acid, H-N-Me-Gln(Trt)-OH, can result from incomplete reaction with the Fmoc reagent. This can cause multiple insertions and autocatalytic cleavage of the Fmoc group during storage.[7]
β-Alanine Adducts: When Fmoc-OSu is used as the Fmoc introduction reagent, its rearrangement can produce β-alanyl impurities, which can be incorporated into the final peptide.[8]
Degradation-Related Impurities: These arise from the chemical instability of the molecule over time or under certain conditions.
Deprotection: Premature loss of the acid-labile Trityl group or the base-labile Fmoc group can occur during storage, exposing reactive sites.
Pyroglutamate Formation: The glutamine side chain can undergo intramolecular cyclization to form a pyroglutamic acid (pGlu) derivative. This can even be an artifact of the LC-MS analysis itself, occurring in the high-temperature electrospray source.[9]
Dehydration: The side-chain amide of glutamine is susceptible to dehydration, especially during activation steps in peptide synthesis if not properly protected.[3][10]
Process-Related Impurities: These are contaminants from solvents and reagents used during manufacturing and purification.
Residual Solvents & Reagents: For example, ethyl acetate used during crystallization can hydrolyze to acetic acid, which can act as a chain terminator in peptide synthesis.
Table 1: Potential Impurities in Fmoc-N-Me-Gln(Trt)-OH
Impurity Name
Structure Description
Molecular Weight ( g/mol )
Expected [M+H]⁺ (m/z)
Formation Mechanism
Fmoc-N-Me-Gln(Trt)-OH
Parent Compound
624.73
625.74
N/A
H-N-Me-Gln(Trt)-OH
Loss of Fmoc group
402.48
403.49
Synthesis (Incomplete reaction) / Degradation
Fmoc-N-Me-Gln-OH
Loss of Trityl group
382.39
383.40
Degradation (Acidic conditions)
Fmoc-N-Me-pGlu(Trt)-OH
Cyclization of Gln side chain
606.72
607.73
Degradation / In-source artifact
Fmoc-dipeptide
Dimer of the parent amino acid
~1008.20
~1009.21
Synthesis byproduct
Fmoc-β-Ala-OH Adduct
Insertion of β-Alanine
481.52
482.53
Synthesis (Fmoc-OSu reagent)
Acetic Acid Adduct
Acetylation of N-terminus
N/A
N/A
Process (Residual solvent hydrolysis)
Note: The molecular weight of the dipeptide is an approximation, as its exact structure can vary.
Definitive Identification by LC-MS/MS: A Self-Validating Protocol
LC-MS/MS stands as the gold standard for impurity identification due to its unique combination of high-resolution separation (LC) and highly specific mass-based detection and structural elucidation (MS/MS). The logic behind the method is to chromatographically separate the impurities from the main compound and then use high-resolution mass spectrometry to determine their elemental composition and fragmentation patterns, which act as a structural fingerprint.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
Causality: The choice of solvent is critical to ensure complete dissolution without causing degradation. Dimethylformamide (DMF) or a mixture of Acetonitrile/Water is often preferred for its excellent solubilizing power for these compounds.
Step 1: Accurately weigh approximately 1 mg of the Fmoc-N-Me-Gln(Trt)-OH sample.
Step 2: Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
Step 3: Vortex the solution for 30 seconds to ensure homogeneity.
Step 4: Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulates that could damage the LC system.
2. Liquid Chromatography (LC) Conditions:
Causality: A reversed-phase C18 column is the workhorse for peptide-related separations due to its ability to retain and resolve compounds based on hydrophobicity. A gradient elution is necessary to separate a wide range of impurities, from polar (e.g., deprotected species) to non-polar (e.g., dipeptides). The addition of formic acid to the mobile phase serves to protonate the analytes, which enhances ionization efficiency for positive-ion mode MS and improves peak shape by minimizing tailing.[1]
Column: Waters XSelect C18, 3.5 µm, 4.6 x 50 mm.[1]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 30% B
2-5.5 min: 30% to 100% B
5.5-7.5 min: 100% B
7.5-8 min: 100% to 30% B
8-10 min: 30% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing large, thermally labile molecules like protected amino acids. Positive ion mode is selected because the nitrogen atoms in the molecule are readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for obtaining accurate mass measurements, which allows for the determination of elemental formulas.
Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
Ionization Mode: ESI, Positive.
Scan Mode:
MS1 (Full Scan): Mass range 100-1200 m/z for initial detection of all ions.
MS2 (Tandem MS/MS): Data-dependent acquisition (DDA) to trigger fragmentation of the top 3-5 most intense ions from the MS1 scan.
Collision Energy: Ramped (e.g., 20-40 eV) to generate a rich spectrum of fragment ions.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Visualization: LC-MS/MS Workflow
Caption: Key fragmentation pathways of the parent compound in MS/MS analysis.
By comparing the accurate mass and the fragmentation pattern of an unknown peak in the chromatogram to the theoretical values in Table 1 and the fragmentation logic, a definitive identification can be made. For example, a peak at m/z 403.49 that fragments to produce a trityl cation (m/z 243.1) would be confidently identified as H-N-Me-Gln(Trt)-OH.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the most powerful tool for this task, it is important to understand its performance in the context of other available analytical methods.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
Feature
LC-MS/MS
HPLC-UV
NMR Spectroscopy
Capillary Electrophoresis (CE)
Specificity
Very High
Low to Medium
Very High
High
Sensitivity
Very High (fmol-pmol)
Medium (ng-µg)
Low (µg-mg)
High (pmol)
Identification Power
Excellent (Identifies unknowns via mass and fragmentation)
Poor (Requires reference standards)
Excellent (Definitive structural elucidation)
Poor (Requires reference standards)
Quantification
Good (Requires isotopic standards for best accuracy)
Excellent (Primary method for quantification)
Good (Quantitative with internal standards)
Good
Throughput
High
High
Low
Medium
Cost
High
Low
Very High
Medium
Primary Use Case
Identification and characterization of unknown impurities.
Routine QC, purity checks, and quantification of known impurities. [3]
Definitive structural confirmation of isolated impurities.
High-efficiency separation of charged species.
As the table illustrates, HPLC-UV is an excellent and cost-effective method for routine quality control once impurities have been identified and reference standards are available. However, for the initial discovery and structural characterization of unknown impurities, its lack of specificity is a significant limitation. NMR provides unparalleled structural detail but lacks the sensitivity needed to detect trace-level impurities directly in the sample mixture. LC-MS/MS provides the optimal balance of sensitivity, specificity, and throughput required for comprehensive impurity profiling in a drug development setting.
Conclusion: Ensuring Purity from the Start
The comprehensive identification of impurities in critical raw materials like Fmoc-N-Me-Gln(Trt)-OH is not merely an analytical exercise; it is a cornerstone of robust drug development. This guide has demonstrated that a well-designed LC-MS/MS method provides an unparalleled depth of information, enabling the confident identification of synthesis-, degradation-, and process-related impurities.
By leveraging high-resolution mass spectrometry and tandem MS for fragmentation analysis, researchers can move beyond simple detection to definitive structural elucidation. This allows for a deeper understanding of impurity formation mechanisms, leading to improved synthesis and purification processes. While techniques like HPLC-UV have their place in routine quality control, LC-MS/MS remains the indispensable tool for discovery and characterization. Ultimately, investing in the rigorous analytical characterization of starting materials is a critical step that mitigates risk, reduces the burden on downstream purification, and accelerates the path to safe and effective peptide therapeutics.
[7][14]
References
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.[Link]
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]
The Importance of Fmoc-Gln(Trt)-OH Purity for Peptide Synthesis Success. (2026). PharmaChem.[Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab, UC Irvine.[Link]
Fmoc-Gln(Trt)-OH; CAS 132327-80-1. (n.d.). Aapptec Peptides.[Link]
Related Impurities Assessment Considerations for APIs in the Generic Complex Peptide Products. (2020). YouTube.[Link]
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). PubMed.[Link]
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (2006). ResearchGate.[Link]
Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.[Link]
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). PubMed Central.[Link]
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.[Link]
Impurities in Peptide Drug Substance. (2025). YouTube.[Link]
A Comparative Guide to Validating Peptide Secondary Structure Disruption by N-Methylated Glutamine (N-Me-Gln)
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the precise control of conformation is paramount to achieving desired biological activity, stability, and ph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the precise control of conformation is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. N-methylation of the peptide backbone is a powerful tool for modulating three-dimensional structure, often employed to enhance proteolytic resistance and improve cell permeability.[1][2] This guide provides a comprehensive, in-depth comparison of key biophysical techniques for validating a common structural consequence of this modification: the disruption of secondary structures like α-helices and β-sheets, with a specific focus on the incorporation of N-methylated glutamine (N-Me-Gln).
As Senior Application Scientists, our goal is to present not just a set of protocols, but a logical framework for experimental design and data interpretation. We will delve into the causality behind our experimental choices, ensuring that each step is part of a self-validating system. This guide will equip you with the knowledge to objectively assess the conformational impact of N-Me-Gln in your peptide of interest, comparing its effects with other common structure-modifying residues.
The Mechanism of Disruption: How N-Me-Gln Alters Peptide Structure
The stability of common peptide secondary structures, namely α-helices and β-sheets, is critically dependent on a network of intramolecular hydrogen bonds. Specifically, the hydrogen atom attached to a backbone amide nitrogen acts as a hydrogen bond donor, forming a crucial link with the carbonyl oxygen of a preceding amino acid.
The introduction of an N-methyl group to a glutamine residue directly obstructs this mechanism. By replacing the amide proton with a methyl group, N-Me-Gln eliminates the hydrogen bond donor capability at that position.[3] Furthermore, the steric bulk of the methyl group can introduce local conformational restrictions, further disfavoring the tight packing required for ordered secondary structures. This dual effect typically leads to a localized "unraveling" or increased flexibility in the peptide backbone.
Caption: Disruption of backbone hydrogen bonding by N-methylation.
A Multi-faceted Approach to Validation
No single technique provides a complete picture of peptide conformation. A robust validation strategy relies on the convergence of data from multiple, complementary biophysical methods. Here, we focus on a powerful triad of spectroscopic techniques: Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each provides a unique window into the peptide's structural landscape, from global secondary structure content to atomic-level detail.
Circular Dichroism (CD) Spectroscopy: A First Look at Global Secondary Structure
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[4][5] It measures the differential absorption of left- and right-circularly polarized light, which is inherently sensitive to the chiral and ordered environment of the peptide backbone.[4]
Data Presentation: Expected Impact of N-Me-Gln on CD Spectra
Secondary Structure
Characteristic CD Signal
Expected Change with N-Me-Gln Incorporation
α-Helix
Negative bands at ~222 nm and ~208 nm, positive band at ~195 nm.
Decrease in the magnitude of the negative bands at 222 nm and 208 nm, indicating a loss of helical content.
β-Sheet
Negative band at ~218 nm, positive band at ~195 nm.
Decrease in the magnitude of the negative band at 218 nm, suggesting a reduction in sheet structure.
Random Coil
Strong negative band near 200 nm.
A shift towards a spectrum more characteristic of a random coil.
Experimental Protocol: Comparative CD Analysis
Sample Preparation:
Synthesize the parent peptide and the N-Me-Gln analog. Purify to >95% using HPLC.
Prepare stock solutions of each peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).[3]
Accurately determine the concentration of each peptide solution (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis).
Prepare final samples for analysis at a concentration of approximately 0.1-0.2 mg/mL.[3]
FTIR spectroscopy is a valuable technique for probing the secondary structure of peptides by measuring the vibrations of their chemical bonds. [6]The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to conformation.
[7][8]
Data Presentation: Expected Impact of N-Me-Gln on the Amide I Band
Secondary Structure
Characteristic Amide I Frequency (cm⁻¹)
Expected Change with N-Me-Gln Incorporation
α-Helix
~1650-1658
Decrease in intensity of this band.
β-Sheet
~1620-1640 (strong), ~1680-1700 (weak)
Decrease in intensity of these bands.
Random Coil
~1640-1650
Increase in intensity in this region, often leading to a single, broad, and less defined Amide I band.
Experimental Protocol: Comparative FTIR Analysis
Sample Preparation:
Lyophilize the purified peptides.
Prepare samples as either a hydrated thin film on an ATR crystal or dissolved in D₂O (to avoid interference from the H-O-H bending vibration of water).
Data Acquisition:
Record a background spectrum (e.g., of the empty ATR crystal or the D₂O solvent).
Record the IR spectrum of the sample, typically from 1500 to 1800 cm⁻¹.
Data Analysis:
Subtract the background spectrum.
For complex spectra, use deconvolution techniques (e.g., Fourier self-deconvolution, second derivative analysis) to resolve overlapping bands corresponding to different structural elements.
Compare the peak positions and relative areas of the amide I band components for the parent and N-Me-Gln peptides.
Comparative Analysis: N-Me-Gln vs. Other Structure-Disrupting Moieties
The disruptive effect of N-Me-Gln should be contextualized by comparing it to other commonly used modifications.
N-Methylated Alanine (N-Me-Ala): Like N-Me-Gln, N-Me-Ala removes a hydrogen bond donor. However, its smaller, non-polar side chain may induce different local steric effects compared to the longer, polar side chain of N-Me-Gln. The overall disruptive effect on secondary structure is expected to be similar, with subtle differences potentially arising from side-chain interactions.
Proline (Pro): Proline is a well-known "helix breaker". [7]Its rigid cyclic structure restricts the backbone dihedral angle (φ) and, like N-methylated residues, it lacks an amide proton for hydrogen bonding when part of a peptide bond. [7]N-methylated amino acids are sometimes considered even more effective than proline at inducing turn structures.
[9]
Summary of Expected Disruptive Effects
Modification
Primary Mechanism of Disruption
Expected Relative Disruptive Potency
N-Me-Gln
H-bond donor removal; steric hindrance from methyl group and side chain.
High
N-Me-Ala
H-bond donor removal; steric hindrance from methyl group.
Conclusion: A Validated Approach to Peptide Engineering
The incorporation of N-Me-Gln is a potent strategy for disrupting peptide secondary structure, a modification often sought to improve pharmacokinetic properties. However, this structural change must be rigorously validated. A multi-pronged analytical approach, combining the global overview of CD spectroscopy, the atomic-level detail of NMR, and the vibrational sensitivity of FTIR, provides a self-validating system for confirming the intended conformational outcome. By comparing the data for the N-Me-Gln analog against its parent peptide and other structure-breaking modifications, researchers can confidently establish a clear structure-activity relationship, paving the way for the rational design of more effective peptide-based therapeutics.
References
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